(R)-O-Isobutyroyllomatin
Description
Properties
Molecular Formula |
C18H20O5 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate |
InChI |
InChI=1S/C18H20O5/c1-10(2)17(20)21-14-9-12-13(23-18(14,3)4)7-5-11-6-8-15(19)22-16(11)12/h5-8,10,14H,9H2,1-4H3 |
InChI Key |
PKHNHXIOSSYBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C |
Origin of Product |
United States |
Foundational & Exploratory
(R)-O-Isobutyroyllomatin: A Technical Guide to its Natural Source, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-O-Isobutyroyllomatin is an angular pyranocoumarin, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source, detailed isolation protocols, and physicochemical properties of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Natural Source
This compound has been isolated from plants belonging to the genus Lomatium, a group of perennial herbs in the family Apiaceae, commonly known as biscuitroot or desert parsley. While the specific species containing this compound is not definitively stated in currently indexed literature, the "lomatin" suffix in its name strongly suggests its origin from this genus. The Lomatium genus is native to western North America and has a rich history of use in traditional Native American medicine for treating various ailments, particularly respiratory infections.
Recent taxonomic studies have led to the reclassification of the Lomatium grayi complex, resulting in the designation of new species such as Lomatium papilioniferum. Phytochemical investigations of this complex are the most probable origin for the discovery of this compound. Researchers interested in the de novo isolation of this compound should focus their efforts on the chemical analysis of constituents from various Lomatium species, particularly those within the former Lomatium grayi complex.
Physicochemical Properties and Data
A summary of the key physicochemical data for this compound is presented in Table 1. This information is crucial for its identification, characterization, and quantification.
| Property | Value | Reference |
| IUPAC Name | (R)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl isobutyrate | |
| CAS Number | 440094-38-2 | |
| Molecular Formula | C₁₈H₂₀O₅ | |
| Molecular Weight | 316.35 g/mol | |
| Appearance | Solid (predicted) | |
| Class | Angular Pyranocoumarin |
Experimental Protocols: Isolation and Purification
While a specific, detailed experimental protocol for the isolation of this compound has not been identified in the surveyed literature, a general methodology can be constructed based on established techniques for the separation of pyranocoumarins from plant matrices. The following is a representative, multi-step protocol that can be adapted and optimized for the targeted isolation of this compound from a suitable Lomatium species.
3.1. Plant Material Collection and Preparation
-
Collection: Aerial parts or roots of the selected Lomatium species should be collected at the appropriate phenological stage to ensure the highest concentration of the target compound.
-
Drying and Grinding: The collected plant material should be air-dried in a well-ventilated area, protected from direct sunlight, to a constant weight. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.
3.2. Extraction
-
Solvent Selection: A solvent of medium polarity, such as dichloromethane (B109758) or ethyl acetate, is recommended for the initial extraction, as pyranocoumarins generally exhibit good solubility in these solvents.
-
Extraction Method:
-
Maceration: The powdered plant material is soaked in the chosen solvent at room temperature for an extended period (24-72 hours) with occasional agitation.
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, allowing for continuous extraction with a fresh solvent.
-
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
3.3. Chromatographic Purification
A multi-stage chromatographic approach is typically necessary to isolate the pure compound.
-
Step 1: Initial Fractionation (Column Chromatography)
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used for the initial separation.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.
-
-
Step 2: Further Purification (Sephadex LH-20 Chromatography)
-
Stationary Phase: Sephadex LH-20 is effective for separating compounds based on molecular size and polarity.
-
Mobile Phase: A solvent system such as methanol (B129727) or a mixture of dichloromethane and methanol is typically used.
-
-
Step 3: High-Performance Liquid Chromatography (HPLC)
-
Stationary Phase: A reversed-phase C18 column is often used for the final purification of coumarins.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is a common mobile phase.
-
Detection: A UV detector set at the appropriate wavelength (typically around 320-340 nm for coumarins) is used to monitor the elution of the compound.
-
3.4. Structure Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are essential for determining the complete chemical structure and stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Optical Rotation: The specific rotation is measured to confirm the (R)-configuration of the chiral center.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation of this compound from a plant source.
Caption: General workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activities and associated signaling pathways of this compound. However, many pyranocoumarins isolated from various plant species have demonstrated a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, antiviral, and antioxidant activities.
Given the structural similarity to other bioactive pyranocoumarins, it is plausible that this compound may exhibit cytotoxic effects against cancer cell lines. A hypothetical signaling pathway for pyranocoumarin-induced apoptosis is presented below. This diagram is illustrative and based on the known mechanisms of similar compounds; further research is required to validate this pathway for this compound.
Caption: Putative apoptotic pathway induced by a pyranocoumarin.
Conclusion
This compound represents a potentially valuable natural product for further pharmacological investigation. This guide provides a foundational understanding of its likely natural source and a comprehensive, adaptable protocol for its isolation and characterization. The elucidation of its specific biological activities and mechanisms of action is a promising area for future research, which could unlock its therapeutic potential. The provided workflows and diagrams serve as a practical starting point for researchers aiming to explore this intriguing pyranocoumarin.
The Diverse Biological Activities of Lomatin and Its Derivatives: A Technical Overview for Drug Discovery
An In-depth Guide for Researchers and Drug Development Professionals
Lomatin (B73374), a naturally occurring pyranocoumarin (B1669404), and its synthetic derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. Possessing a core structure of 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one, these molecules have demonstrated significant potential in anticancer, anti-inflammatory, antimicrobial, antiviral, and anticoagulant applications. This technical guide provides a comprehensive overview of the current state of research into the biological activities of lomatin and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Derivatives of the pyranocoumarin scaffold, structurally related to lomatin, have shown notable cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation.
Table 1: Anticancer Activity of Lomatin Derivatives
| Compound/Derivative | Cell Line | Assay | IC50/GI50 | Reference |
| Dihydropyrano[3,2-c]chromene & 2-Aminobenzochromene Derivatives | HT29 (Colon Cancer) | MTT Assay | Dose-dependent inhibition (Specific IC50 not provided) | [1] |
| 9-[Hydroxy(substitutedphenyl)methyl]-2,2-dimethyl-2,3,8,9-tetrahydro-4H,10H-pyrano[2,3-f]chromene-4,10-diones | T47D (Breast Cancer) | MTT Assay | 16-40 µM | [2] |
| Oxazepine derivatives of coumarin (B35378) acid | CaCo-2 (Colon Cancer) | MTT Assay | IC50 = 39.6 µM (for compound 5b) | [3] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 105 cells/well) and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Incubation: Following treatment, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[4]
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.[4]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[4]
DOT Script for MTT Assay Workflow
Anti-inflammatory Activity
Coumarins are known to possess anti-inflammatory properties, and lomatin derivatives are being investigated for their potential to modulate inflammatory pathways. The primary assays used to evaluate this activity involve measuring the inhibition of inflammatory mediators.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Groups: Rats are divided into control, standard (e.g., phenylbutazone), and test groups.[5]
-
Compound Administration: The test compounds are administered orally at various doses (e.g., 180, 375, and 750 mg/kg).[5]
-
Induction of Edema: One hour after compound administration, a sub-plantar injection of carrageenan (e.g., 1% in saline) is given into the hind paw to induce inflammation.[5][6]
-
Measurement of Paw Volume: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[5]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates.[4]
-
Stimulation and Treatment: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) in the presence or absence of the test compounds for 24 hours.[4]
-
Supernatant Collection: The cell culture supernatant is collected.[4]
-
Griess Reaction: The amount of nitrite (B80452) (a stable product of NO) in the supernatant is quantified using the Griess reagent.[4]
-
Absorbance Measurement: The absorbance is measured at 540 nm.[4]
-
Data Analysis: The percentage of inhibition of NO production is calculated.
DOT Script for Anti-inflammatory Assay Logic
Antimicrobial Activity
Coumarin derivatives have demonstrated a wide range of antimicrobial activities against both bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure used to determine the efficacy of these compounds.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.[7][8]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.[7]
-
Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.[9]
-
Inoculation: Each well is inoculated with the microbial suspension.[9]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[9]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
Antiviral Activity
The antiviral potential of coumarins is an active area of research. Evaluation of antiviral activity typically involves cell-based assays that measure the inhibition of viral replication.
Experimental Protocols
Plaque Reduction Assay
This assay is used to quantify the reduction in infectious virus particles.
-
Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus Infection: The cells are infected with the virus in the presence of various concentrations of the test compound.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict the spread of progeny virus.
-
Incubation: The plates are incubated to allow for the formation of plaques (localized areas of cell death).
-
Plaque Visualization: Plaques are visualized by staining the cell monolayer.
-
Data Analysis: The number of plaques is counted, and the percentage of plaque reduction is calculated to determine the antiviral activity.
Anticoagulant Activity
Coumarins are well-known for their anticoagulant properties, with warfarin (B611796) being a prominent example.[11] The anticoagulant activity of lomatin and its derivatives can be assessed using standard coagulation assays.
Experimental Protocols
Prothrombin Time (PT) Test
The PT test evaluates the extrinsic and common pathways of the coagulation cascade.[3][12][13]
-
Plasma Preparation: Platelet-poor plasma is prepared from citrated blood samples.[13]
-
Incubation: The plasma is incubated with the test compound at 37°C.
-
Initiation of Clotting: Thromboplastin and calcium are added to the plasma to initiate clotting.[13]
-
Measurement of Clotting Time: The time taken for the plasma to clot is measured in seconds.[13]
-
Data Analysis: A prolongation of the prothrombin time indicates anticoagulant activity.
DOT Script for Coagulation Pathway
Conclusion
Lomatin and its derivatives represent a versatile scaffold for the development of new therapeutic agents. The available data, although still emerging for lomatin itself, strongly suggest that this class of pyranocoumarins holds significant promise in oncology, inflammatory diseases, and infectious diseases. Further research, including more extensive structure-activity relationship studies, elucidation of specific molecular targets, and in vivo efficacy and safety profiling, is warranted to fully realize the therapeutic potential of these compounds. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to advance the investigation of lomatin and its derivatives.
References
- 1. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. logan.testcatalog.org [logan.testcatalog.org]
- 4. benchchem.com [benchchem.com]
- 5. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primescholars.com [primescholars.com]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Growth Medium Strength on Minimum Inhibitory Concentrations of Tannins and Tannin Extracts against E. coli [mdpi.com]
- 10. idexx.dk [idexx.dk]
- 11. Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A critical evaluation of the prothrombin time for monitoring oral anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectra-labs.com [spectra-labs.com]
An In-depth Technical Guide on (R)-O-Isobutyroyllomatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-O-Isobutyroyllomatin, a natural product belonging to the pyranocoumarin (B1669404) class of compounds. While specific experimental data for this molecule is limited in publicly available literature, this document extrapolates information from closely related pyranocoumarins to provide a thorough understanding of its potential properties and biological activities.
Chemical Identity and Structure
This compound is a chiral organic compound with a pyranocoumarin core structure.
IUPAC Name: (R)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl isobutyrate[1]
Chemical Formula: C₁₈H₂₀O₅
Molecular Weight: 316.35 g/mol [1]
Structure:
The structure of this compound consists of a fused four-ring system: a benzene (B151609) ring, a pyrone ring (forming the coumarin (B35378) moiety), and a dihydropyran ring. An isobutyryloxy group is attached at the C9 position of the pyranocoumarin core, with the stereochemistry at this position being (R).
A logical diagram illustrating the structural components of this compound is presented below.
Caption: Logical relationship of this compound's structural components.
Physicochemical Properties
| Property | Predicted Value |
| LogP | 3.5 |
| Topological Polar Surface Area (TPSA) | 75.7 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 4 |
Synthesis
A general synthetic approach for pyranocoumarin esters like this compound involves the esterification of a corresponding hydroxypyranocoumarin precursor. The synthesis can be conceptualized in the following workflow:
Caption: General synthetic workflow for this compound.
Potential Biological Activities and Signaling Pathways
Pyranocoumarins as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2] Although this compound has not been extensively studied, it is plausible that it shares some of these activities.
Anti-inflammatory Activity: Many pyranocoumarin derivatives have demonstrated potent anti-inflammatory effects.[3] These effects are often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5]
A simplified representation of a potential anti-inflammatory signaling pathway modulated by pyranocoumarins is shown below.
Caption: Hypothesized anti-inflammatory signaling pathway for this compound.
Anticancer Activity: Certain pyranocoumarins have been shown to induce apoptosis (programmed cell death) in cancer cell lines.[6] This is often achieved through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[6]
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, the following are representative methodologies for assessing the biological activity of novel pyranocoumarin compounds.
5.1. In Vitro Anti-inflammatory Activity Assay
This protocol describes the evaluation of the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells.[3][4]
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cytotoxicity Assay: To determine the non-toxic concentration range of the test compound, a cell viability assay (e.g., MTT assay) is performed.[7] Cells are treated with various concentrations of the compound for 24 hours.
-
Nitric Oxide (NO) Production Assay: Cells are pre-treated with non-toxic concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent as an indicator of NO production.[3][4]
-
Pro-inflammatory Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using ELISA kits according to the manufacturer's instructions.[3][4]
-
Western Blot Analysis: To investigate the effect on signaling pathways, cells are treated with the test compound and LPS. Cell lysates are then subjected to SDS-PAGE and western blotting to detect the phosphorylation status of key proteins in the MAPK and NF-κB pathways (e.g., p-ERK, p-p38, p-JNK, p-IκBα, and p-NF-κB p65).[3][4]
5.2. In Vitro Cytotoxicity Assay against Cancer Cell Lines
This protocol outlines a method to assess the cytotoxic effects of a test compound on a human cancer cell line (e.g., MCF-7 breast cancer cells).[8]
-
Cell Culture: MCF-7 cells are maintained in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
MTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for 24, 48, and 72 hours. Cell viability is determined by adding MTT solution and measuring the absorbance of the formazan (B1609692) product. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.[8]
-
Apoptosis Assay: To determine if cell death is occurring via apoptosis, treated cells can be stained with Annexin V-FITC and propidium (B1200493) iodide (PI) and analyzed by flow cytometry.
-
Mitochondrial Membrane Potential Assay: Changes in mitochondrial membrane potential, an early indicator of apoptosis, can be assessed using fluorescent dyes like JC-1.
Quantitative Data for Representative Pyranocoumarins
The following table summarizes the reported biological activities of some well-studied pyranocoumarins, which can serve as a reference for the potential efficacy of this compound.
| Compound | Biological Activity | Cell Line / Model | IC₅₀ / Activity | Reference |
| Decursin | Anti-cancer | LNCaP (prostate cancer) | ~10 µM | [9] |
| Anomalin | Anti-inflammatory | RAW 264.7 macrophages | NO inhibition at 20 µM | [3] |
| (+)-4'-O-acetyl-3'-O-angeloyl-cis-khellactone | Apoptosis induction | HL-60 (leukemia) | Dose-dependent at 10-30 µg/mL | [6] |
| Isatin | Anti-inflammatory | RAW 264.7 macrophages | NO inhibition IC₅₀ ~339.8 µM | [10] |
Conclusion
This compound is a member of the pyranocoumarin family, a class of natural products with diverse and potent biological activities. While direct experimental evidence for this specific compound is limited, the available data on related molecules suggest its potential as a lead compound for the development of new therapeutics, particularly in the areas of anti-inflammatory and anti-cancer agents. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action. This guide provides a foundational framework for researchers and drug development professionals to initiate such investigations.
References
- 1. This compound 440094-38-2 | MCE [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyranocoumarin(+/-)-4'-O-acetyl-3'-O-angeloyl-cis-khellactone induces mitochondrial-dependent apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest [mdpi.com]
- 10. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Stars of Phytochemistry: A Technical Guide to the Discovery and Characterization of Pyranocoumarins
For Researchers, Scientists, and Drug Development Professionals
Pyranocoumarins, a class of naturally occurring heterocyclic compounds, are emerging as significant players in the field of drug discovery. Characterized by a pyran ring fused to a coumarin (B35378) scaffold, these secondary metabolites are predominantly found in plants of the Apiaceae and Rutaceae families.[1][2] Their diverse and potent biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties, have garnered substantial interest from the scientific community.[3][4][5][6] This technical guide provides an in-depth overview of the discovery, characterization, and biological evaluation of pyranocoumarins, offering detailed experimental protocols and insights into their mechanisms of action.
Classification and Natural Occurrence
Pyranocoumarins are structurally classified into two main types based on the fusion of the pyran ring to the coumarin nucleus: linear and angular.[3] A third, less common group, includes condensed pyranocoumarins.[1] These compounds are synthesized by a limited number of plant species, with a significant prevalence in the Umbelliferae (Apiaceae) and Rutaceae families.[1][7] For instance, the linear pyranocoumarins xanthyletin (B190499) and seselin (B192379) are found in citrus species like Citrus sinensis and Citrus limonia.[2] The roots of plants are often a rich reservoir of these bioactive compounds.[8]
Biosynthesis: From Shikimate to Pyranocoumarin (B1669404)
The biosynthesis of pyranocoumarins originates from the shikimate pathway, which produces the coumarin core, while the pyran ring is formed via the methylerythritol phosphate (B84403) (MEP) pathway.[2] The precursor for all pyranocoumarins is umbelliferone (B1683723), which is synthesized through the phenylpropanoid pathway.[1] L-phenylalanine is converted to trans-cinnamic acid, which is then hydroxylated to p-coumaric acid. This acid can also be formed from L-tyrosine. Subsequent reactions lead to the formation of umbelliferone.[1] Prenyltransferases then act on umbelliferone to form either osthenol, a precursor for angular pyranocoumarins, or 7-demethylsuberosin, a precursor for linear pyranocoumarins.[1]
Isolation and Purification: A Multi-Step Approach
The isolation of pyranocoumarins from their natural sources is a meticulous process that involves extraction, fractionation, and chromatographic purification. The following protocol is a representative methodology for the isolation of these compounds.
Experimental Protocol: Isolation and Purification of Pyranocoumarins
1. Plant Material and Extraction:
-
Dried and powdered plant material (e.g., roots and rhizomes) is used as the starting material.[9]
-
The powdered material is subjected to extraction with an organic solvent, commonly methanol (B129727) or a mixture like petroleum ether and ethyl acetate (B1210297).[9][10] Ultrasonic extraction or maceration are frequently employed techniques.[9][11] The process is often repeated multiple times to ensure maximum yield. The resulting filtrates are combined and concentrated under reduced pressure to obtain a crude extract.[9]
2. Fractionation:
-
The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.[9] This step separates compounds based on their polarity, enriching the fractions with pyranocoumarins.
3. Chromatographic Purification:
-
Column Chromatography: The enriched fraction (often the ethyl acetate fraction) is subjected to silica (B1680970) gel column chromatography. Elution is performed with a solvent gradient of increasing polarity, for example, a mixture of petroleum ether and ethyl acetate.[9] Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Countercurrent Chromatography (HPCCC): This technique has proven effective for the separation of coumarin derivatives from crude extracts in a single run.[10]
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using semi-preparative HPLC with a C18 column and a mobile phase consisting of a methanol-water or acetonitrile-water gradient.[9] The purity of the isolated pyranocoumarin is then confirmed by analytical HPLC.
Structural Elucidation: Unveiling the Molecular Architecture
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Experimental Protocol: Structural Elucidation of Pyranocoumarins
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms and the overall stereochemistry of the molecule.[12][13]
-
Computational Approaches: Density Functional Theory (DFT) can be used to complement experimental data and provide insights into the structural and electronic properties of pyranocoumarins.[14]
Biological Activities and Mechanisms of Action
Pyranocoumarins exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.
Anti-inflammatory Activity
Several pyranocoumarins have demonstrated potent anti-inflammatory effects.[15] For example, some derivatives have been shown to significantly reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages.[15] This anti-inflammatory action is often mediated through the inhibition of key signaling pathways.
Signaling Pathway: NF-κB and MAPK Inhibition
Some pyranocoumarins inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK.[15][16] They also prevent the translocation of the nuclear factor kappa-B (NF-κB) p65 subunit from the cytoplasm to the nucleus.[1][15] This dual inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cytokines such as TNF-α and IL-6.[1][15]
Anticancer Activity
The anticancer potential of pyranocoumarins has been extensively studied.[3] Decursin and its derivatives, for example, have shown anti-androgen receptor activities and can induce cell cycle arrest and apoptosis in cancer cells.[5]
Signaling Pathway: Mitochondria-Mediated Apoptosis
Certain pyranocoumarins, such as (+)-4'-O-acetyl-3'-O-angeloyl-cis-khellactone (PC), can trigger the intrinsic pathway of apoptosis.[17] This involves a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[17] These compounds can also increase the cellular levels of the pro-apoptotic protein Bax while promoting the cleavage of the anti-apoptotic protein Bcl-2.[17] The released cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptotic cell death.[17]
Other Notable Biological Activities
-
Antiviral Activity: Pyranocoumarins have shown promise as antiviral agents, including activity against HIV.[4][6]
-
Antibacterial and Antifungal Activity: Several pyranocoumarins exhibit significant activity against various bacterial and fungal strains.[3]
-
Neuroprotective Effects: Some pyranocoumarins have been reported to have neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases.[4][6]
-
Antioxidant Activity: By activating the Nrf2 signaling pathway, some pyranocoumarins can enhance the cellular defense against oxidative stress.[9]
Quantitative Data on Biological Activities
The following table summarizes the reported biological activities of selected pyranocoumarins, providing a comparative overview of their potency.
| Pyranocoumarin | Biological Activity | Target/Assay | IC50/EC50 | Reference |
| Pd-D-V | Antifungal | Sclerotinia sclerotiorum | 13.2 µg/mL | [3] |
| Decursin | Anticancer | - | - | [5] |
| Decursinol | Anticancer | - | - | [5] |
| (+)-Praeruptorin A | Anti-inflammatory | - | - | [1] |
| Compound 5a | COX-2 Inhibition | - | SI = 152 | [1] |
| Octanoyllomatin | α-glucosidase Inhibition | 69.00 ± 0.43 µg/mL | [12] |
Future Perspectives
Pyranocoumarins represent a rich and diverse source of bioactive molecules with significant therapeutic potential. The methodologies outlined in this guide provide a framework for their continued discovery, isolation, and characterization. Future research should focus on:
-
Expanding the library of pyranocoumarins: Exploring new plant sources and employing advanced synthetic strategies to generate novel derivatives.
-
Elucidating detailed mechanisms of action: Utilizing systems biology approaches to understand the complex interactions of pyranocoumarins with cellular pathways.
-
Preclinical and clinical development: Advancing the most promising candidates through rigorous preclinical and clinical trials to translate their therapeutic potential into novel drugs.
The continued investigation of pyranocoumarins holds great promise for addressing a wide range of human diseases and advancing the field of natural product-based drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyranocoumarin - Wikipedia [en.wikipedia.org]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Pyranocoumarins and its biological importance - ProQuest [proquest.com]
- 6. An Overview on Pyranocoumarins: Synthesis and Biological Activiti...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Isolation of Dihydropyranocoumarins and Simple Coumarins from Mutellina purpurea Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyranocoumarin(+/-)-4'-O-acetyl-3'-O-angeloyl-cis-khellactone induces mitochondrial-dependent apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (R)-O-Isobutyroyllomatin: Physicochemical Properties and Biological Activities of Related Angular Pyranocoumarins
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific experimental data is publicly available for (R)-O-Isobutyroyllomatin. This guide provides its known chemical properties and supplements this with in-depth information on the biological activities, relevant signaling pathways, and experimental protocols for closely related angular pyranocoumarins to serve as a valuable resource for research and development.
Core Chemical Properties of this compound
This compound is a natural product belonging to the class of angular pyranocoumarins.[1] Basic chemical and physical identifiers for this compound have been established and are crucial for its characterization and handling in a research setting.
| Property | Value | Source |
| Molecular Formula | C18H20O5 | [1][2] |
| Molecular Weight | 316.35 g/mol | [1] |
| IUPAC Name | (R)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl isobutyrate | [2] |
| SMILES | O=C(C(C)C)O[C@H]1C(OC(C(C1)=C2O3)=CC=C2C=CC3=O)(C)C | [2] |
| CAS Number | 440094-38-2 | [1] |
Biological Activities of Angular Pyranocoumarins
While specific bioactivity data for this compound is limited, the broader class of angular pyranocoumarins has been the subject of extensive research, revealing significant potential in various therapeutic areas. These compounds are known to possess a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5]
Anti-Inflammatory Activity
Numerous studies have demonstrated the potent anti-inflammatory properties of pyranocoumarin (B1669404) derivatives.[6][7][8] Their mechanism of action is often linked to the modulation of key inflammatory signaling pathways. For instance, certain pyranocoumarin derivatives have been shown to significantly reduce the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[3] This inhibition is associated with the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][8]
Anticancer Activity
Angular pyranocoumarins have also emerged as promising candidates for cancer therapy.[4] Studies on various cancer cell lines have shown that these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation. For example, a pyranocoumarin isolated from Peucedanum praeruptorum Dunn was found to induce mitochondrial-dependent apoptosis in HL-60 cells.[9] The anticancer effects of these compounds are often mediated by their interaction with critical cellular signaling pathways that regulate cell survival and proliferation.
Core Signaling Pathways
The biological effects of angular pyranocoumarins are largely attributed to their ability to modulate specific intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most significant targets.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation and immune responses.[10][11][12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10] Several pyranocoumarin derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[6][8] They can suppress the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and the subsequent expression of inflammatory mediators.[6]
Caption: NF-κB Signaling Pathway Inhibition by Pyranocoumarins.
MAPK Signaling Pathway
The MAPK signaling pathway is another crucial regulator of cellular processes, including inflammation, proliferation, and apoptosis.[6] This pathway consists of a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[6] Activation of these kinases through phosphorylation can lead to the expression of various inflammatory and apoptotic mediators. Studies have shown that pyranocoumarins can inhibit the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli, thereby mitigating the inflammatory response.[6][8] In the context of cancer, modulation of the MAPK pathway by these compounds can contribute to the induction of apoptosis.[9]
Caption: MAPK Signaling Pathway Modulation by Pyranocoumarins.
Experimental Protocols for a Related Pyranocoumarin Derivative
The following outlines a general experimental workflow for investigating the anti-inflammatory effects of a pyranocoumarin derivative, based on published studies of related compounds.[3]
Cell Culture and Viability Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Viability: To determine non-toxic concentrations of the test compound, a cell viability assay (e.g., MTT or WST-1 assay) is performed. Cells are treated with various concentrations of the pyranocoumarin derivative for a specified period.
Measurement of Nitric Oxide (NO) Production
-
Cell Treatment: RAW 264.7 cells are pre-treated with non-toxic concentrations of the pyranocoumarin derivative for a few hours.
-
Stimulation: The cells are then stimulated with LPS (e.g., 500 ng/mL) for approximately 24 hours to induce an inflammatory response.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: After treatment with the pyranocoumarin derivative and LPS, cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38).
-
Detection: After incubation with a suitable secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Caption: General Experimental Workflow for Anti-inflammatory Assessment.
Conclusion
This compound represents a molecule of interest within the promising class of angular pyranocoumarins. While specific experimental data for this compound is currently scarce, the extensive research on related molecules provides a strong foundation for future investigations. The established anti-inflammatory and anticancer activities of angular pyranocoumarins, mediated through the NF-κB and MAPK signaling pathways, highlight the therapeutic potential of this structural class. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and conduct further studies aimed at elucidating the specific properties and mechanisms of action of this compound. Such research is crucial for unlocking its full potential in drug discovery and development.
References
- 1. This compound 440094-38-2 | MCE [medchemexpress.cn]
- 2. This compound 98% | CAS: 440094-38-2 | AChemBlock [achemblock.com]
- 3. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyranocoumarin(+/-)-4'-O-acetyl-3'-O-angeloyl-cis-khellactone induces mitochondrial-dependent apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. globalsciencebooks.info [globalsciencebooks.info]
The Antiviral Potential of Pyranocoumarins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyranocoumarins, a class of heterocyclic compounds widely distributed in the plant kingdom, have emerged as promising scaffolds in the development of novel antiviral agents. Their unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the antiviral potential of pyranocoumarin (B1669404) compounds, focusing on their mechanisms of action, quantitative antiviral activity, and the experimental protocols used for their evaluation.
Core Antiviral Mechanisms of Pyranocoumarins
Pyranocoumarins exert their antiviral effects through various mechanisms, primarily by targeting key viral enzymes and interfering with essential stages of the viral life cycle. The most well-documented mechanisms include:
-
Inhibition of Viral Enzymes:
-
Reverse Transcriptase (RT): Several pyranocoumarins, most notably the calanolides, are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of Human Immunodeficiency Virus type 1 (HIV-1). They bind to a hydrophobic pocket in the p66 subunit of the RT enzyme, inducing a conformational change that disrupts its catalytic activity. This prevents the conversion of the viral RNA genome into double-stranded DNA, a crucial step for viral replication.
-
Integrase (IN): Certain pyranocoumarin derivatives have been shown to inhibit HIV-1 integrase, the enzyme responsible for inserting the viral DNA into the host cell's genome. By blocking this integration step, these compounds effectively halt the establishment of a persistent infection.
-
Protease (PR): Some pyranocoumarins have demonstrated inhibitory activity against viral proteases, which are essential for the cleavage of viral polyproteins into functional enzymes and structural proteins required for the maturation of new virions.
-
-
Interference with Viral Entry and Replication:
-
Pyranocoumarins can interfere with the initial stages of viral infection, including attachment and entry into the host cell.
-
They have also been reported to inhibit viral replication by targeting viral ribonucleoprotein (RNP) complexes, which are crucial for the transcription and replication of viral RNA genomes, particularly in viruses like influenza.
-
-
Modulation of Host Cell Signaling Pathways:
-
A significant mechanism of action for some pyranocoumarins involves the modulation of host cellular signaling pathways that are often hijacked by viruses for their own replication. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key target. By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines and other host factors that are essential for viral replication and pathogenesis.
-
Quantitative Antiviral Activity of Pyranocoumarin Compounds
The antiviral potency of pyranocoumarin derivatives is typically quantified by determining their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀). The EC₅₀ value represents the concentration of the compound that inhibits viral replication by 50%, while the IC₅₀ value indicates the concentration required to inhibit the activity of a specific viral enzyme or a biological process by 50%. The cytotoxic concentration 50 (CC₅₀), the concentration that causes a 50% reduction in cell viability, is also determined to calculate the selectivity index (SI = CC₅₀/EC₅₀), which is a measure of the compound's therapeutic window.
Below are tables summarizing the reported antiviral activities of various pyranocoumarin compounds against different viruses.
Table 1: Anti-HIV Activity of Pyranocoumarins
| Compound/Derivative | HIV Strain | Assay Type | EC₅₀/IC₅₀ | CC₅₀ | SI | Reference |
| Calanolide A | HIV-1 | Reverse Transcriptase Inhibition | 0.1 µM (IC₅₀) | >100 µM | >1000 | [1][2] |
| Khellactones | HIV-1 | Reverse Transcriptase Inhibition | Moderate to potent | - | - | [1] |
| Decursin | HIV-1 | Integrase Inhibition | - | - | - | [3] |
| 4-Phenylcoumarins | HIV-1 | Transcription Inhibition (NF-κB, Tat) | Potent | - | - | [1] |
Table 2: Anti-Hepatitis B Virus (HBV) Activity of Pyranocoumarins
| Compound/Derivative | Cell Line | Assay Type | EC₅₀ | CC₅₀ | SI | Reference |
| Causenidin | HepG2 2.2.15 | HBsAg Inhibition | 0.62 µg/mL | - | - | [4][5] |
| Nordentatin | HepG2 2.2.15 | HBsAg Inhibition | 2 µg/mL | - | - | [4][5] |
| Clausenidin Analog 5 | HepG2 2.2.15 | HBsAg Inhibition | 1.14 µM | - | - | [6] |
| Clausenidin Analog 10 | HepG2 2.2.15 | HBsAg Inhibition | 1.34 µM | - | - | [6] |
Table 3: Anti-Influenza Virus Activity of Pyranocoumarins
| Compound/Derivative | Virus Strain | Assay Type | EC₅₀/IC₅₀ | CC₅₀ | SI | Reference |
| Angelicin derivatives | Influenza A (H1N1) | Cell-based | Potent | - | - | [1] |
| BPR2-D2 (Benzoyl substituted angelicin) | Oseltamivir-resistant Influenza A | Cell-based | 0.021–0.040 µM (EC₅₀) | - | - | [1] |
| Thiophenoyl substituted angellicin | Influenza A (H3N2), Influenza B | Cell-based | Broad spectrum | - | - | [1] |
Table 4: Anti-Measles Virus (MV) Activity of Pyranocoumarins
| Compound/Derivative | Virus Strain | Assay Type | EC₅₀ | CC₅₀ | SI | Reference |
| Various Pyranocoumarin Analogues | MV, Chicago strain | CPE Inhibition | 0.2 to 50 µg/mL | - | >10 | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the antiviral potential of pyranocoumarin compounds. Below are outlines of key experimental protocols frequently cited in the literature.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the ability of a compound to protect cells from the destructive effects of a virus.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK, A549) in a 96-well plate at a density that allows for the formation of a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the pyranocoumarin compound in cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the confluent cell monolayer.
-
Add the diluted compound to the wells.
-
Infect the cells with a pre-titered amount of virus that causes significant CPE within a few days.
-
Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator until the desired level of CPE is observed in the virus control wells.
-
Quantification of Cell Viability:
-
Remove the medium and stain the remaining viable cells with a dye such as crystal violet or neutral red.
-
Alternatively, use a colorimetric assay like the MTT assay to quantify cell viability.
-
-
Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.
Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the pyranocoumarin compound and a viral suspension of a known titer (plaque-forming units per mL, PFU/mL).
-
Infection and Treatment:
-
Pre-incubate the virus with the different concentrations of the compound for a specific period (e.g., 1 hour at 37°C).
-
Adsorb the virus-compound mixture onto the cell monolayer for 1-2 hours.
-
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Plaque Visualization and Counting:
-
Fix the cells with a fixative solution (e.g., formaldehyde).
-
Stain the cell monolayer with a staining solution (e.g., crystal violet).
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds.
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the pyranocoumarin compound for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.
-
Assay Principle: This is often a non-radioactive, colorimetric ELISA-based assay. It measures the incorporation of digoxigenin (B1670575) (DIG)-labeled dUTP into a DNA strand synthesized by the RT enzyme using a specific template/primer hybrid.
-
Procedure:
-
A template/primer hybrid is immobilized on a streptavidin-coated microplate.
-
The pyranocoumarin compound at various concentrations is pre-incubated with recombinant HIV-1 RT.
-
The mixture is added to the wells containing the template/primer.
-
A mixture of deoxynucleoside triphosphates (dNTPs), including DIG-dUTP, is added to initiate the reaction.
-
After incubation, the plate is washed to remove unincorporated dNTPs.
-
An anti-DIG antibody conjugated to horseradish peroxidase (HRP) is added.
-
A colorimetric substrate for HRP (e.g., TMB) is added, and the absorbance is measured.
-
-
Data Analysis: The IC₅₀ value is determined by measuring the concentration of the compound that causes a 50% reduction in the colorimetric signal.
HIV-1 Integrase (IN) Inhibition Assay
This assay evaluates the inhibitory effect of compounds on the strand transfer activity of HIV-1 integrase.
-
Assay Principle: This is typically a fluorescence-based or ELISA-based assay that detects the integration of a donor DNA substrate into a target DNA substrate.
-
Procedure:
-
A biotin-labeled donor DNA is immobilized on a streptavidin-coated plate.
-
Recombinant HIV-1 integrase is added, followed by the pyranocoumarin compound at various concentrations.
-
A digoxigenin-labeled target DNA is added to initiate the strand transfer reaction.
-
The plate is washed, and an anti-DIG-HRP conjugate is added.
-
A colorimetric or chemiluminescent substrate is added, and the signal is measured.
-
-
Data Analysis: The IC₅₀ value is calculated as the concentration of the compound that inhibits the integrase activity by 50%.
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathway: Pyranocoumarin Inhibition of NF-κB Activation
The following diagram illustrates the general mechanism by which pyranocoumarins can inhibit the NF-κB signaling pathway, which is often activated during viral infections to promote viral replication and inflammation.
Caption: Pyranocoumarin inhibition of the NF-κB signaling pathway.
Experimental Workflow: Plaque Reduction Assay
This diagram outlines the key steps involved in a plaque reduction assay to determine the antiviral activity of a compound.
Caption: Workflow for a typical plaque reduction assay.
Logical Relationship: Drug Discovery Cascade for Antiviral Pyranocoumarins
This diagram illustrates a logical progression for the discovery and development of antiviral pyranocoumarin compounds.
Caption: Drug discovery cascade for antiviral pyranocoumarins.
Conclusion and Future Perspectives
Pyranocoumarins represent a versatile and promising class of natural and synthetic compounds with significant antiviral potential. Their diverse mechanisms of action, targeting both viral and host factors, make them attractive candidates for the development of novel therapeutics against a range of viral infections, including those caused by resistant strains. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the antiviral capabilities of this important chemical scaffold. Future research should focus on expanding the library of pyranocoumarin derivatives, elucidating their precise molecular targets, and optimizing their pharmacokinetic and pharmacodynamic properties to translate their in vitro potency into effective in vivo therapies.
References
- 1. pblassaysci.com [pblassaysci.com]
- 2. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. The Role of Ubiquitination in NF-κB Signaling during Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Anti-inflammatory mechanisms of natural coumarins
An In-depth Technical Guide on the Anti-inflammatory Mechanisms of Natural Coumarins
Introduction
Coumarins, a large class of phenolic substances derived from the benzopyrone ring, are widely distributed throughout the plant kingdom and are known for their significant and diverse pharmacological properties.[1][2] First isolated in 1820, these natural compounds have garnered substantial interest in drug development due to their broad therapeutic potential, including well-documented anti-inflammatory, antioxidant, and immune-modulatory activities.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of natural coumarins, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these compounds.
Core Anti-inflammatory Mechanisms of Natural Coumarins
Natural coumarins exert their anti-inflammatory effects by modulating a complex network of intracellular signaling pathways and inflammatory mediators.[4] Their action is multifaceted, targeting key checkpoints in the inflammatory cascade, from the inhibition of pro-inflammatory enzymes to the regulation of gene expression. The principal mechanisms include the suppression of the NF-κB and MAPK pathways, modulation of the JAK/STAT and Nrf2 signaling cascades, and direct inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[4][5][6]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[7][8] In its inactive state, NF-κB dimers (most commonly p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB dimer to translocate to the nucleus and initiate transcription of target genes.[8]
Natural coumarins have been shown to potently inhibit this pathway. For instance, calipteryxin (B600254) and a dihydroseselin (B1632921) derivative markedly reduced the LPS-stimulated phosphorylation of IKKα/β and IκBα, preventing IκBα degradation and the subsequent nuclear translocation of the p65 subunit in RAW264.7 macrophages.[8] Other coumarins, such as daphnetin (B354214), also suppress the activation of NF-κB-dependent signaling events.[4] This inhibition of NF-κB is a central mechanism by which coumarins decrease the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][9]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
MAPK signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial in transducing extracellular signals to cellular responses, including inflammation.[8] The activation (phosphorylation) of these kinases leads to the activation of transcription factors like AP-1, which, similar to NF-κB, drives the expression of pro-inflammatory genes.[8] Several natural coumarins effectively suppress the phosphorylation of MAPKs. Esculin, for example, significantly inhibits the LPS-induced activation of the MAPK pathway in peritoneal macrophages.[2] Studies on 6-methylcoumarin (B191867) and 7,8-dimethoxycoumarin (B190902) also confirm their ability to attenuate inflammation by downregulating the MAPK and NF-κB signaling pathways.[10]
Activation of the Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE).[7][11] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates gene expression.[7][12] Importantly, activation of the Nrf2 pathway can synchronically promote an anti-inflammatory response by inhibiting NF-κB.[7][11] Many natural coumarins are potent activators of the Nrf2 pathway, which contributes significantly to their anti-inflammatory and antioxidant effects.[5][7][12] Coumarins like daphnetin have been shown to upregulate Nrf2 while inhibiting Keap1 expression.[9] This dual action of scavenging reactive oxygen species (ROS) and inhibiting pro-inflammatory signaling makes Nrf2 activation a key mechanism for coumarins.[3][9]
Other Key Mechanisms
-
JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical route for cytokine signaling. Some natural products are known to inhibit this pathway by suppressing the phosphorylation of JAKs and STATs, thereby blocking the inflammatory signal.[13] While detailed studies on many specific coumarins are ongoing, the modulation of cytokine levels suggests that coumarins likely interfere with this pathway.[4][6]
-
Inhibition of Pro-inflammatory Enzymes: Coumarins directly inhibit enzymes responsible for synthesizing inflammatory mediators.[3] Natural derivatives like esculetin, fraxetin, and daphnetin are recognized inhibitors of both cyclooxygenase (COX) and lipoxygenase (LOX) systems.[3][4][14] The COX-2 enzyme is a key target in inflammation as it produces prostaglandins, while 5-LOX is involved in the synthesis of leukotrienes.[2][8]
-
Modulation of Inflammatory Mediators: As a result of their effects on the signaling pathways described above, coumarins effectively reduce the production and release of numerous inflammatory mediators. This includes downregulating pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while in some cases upregulating the anti-inflammatory cytokine IL-10.[7][9][15] They also inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS).[2][8][16]
Quantitative Data on Anti-inflammatory Activity
The following tables summarize quantitative data from various studies, illustrating the potency of different natural coumarins.
Table 1: Inhibition of Pro-inflammatory Enzymes by Natural Coumarins
| Coumarin (B35378) | Enzyme | Target/Assay | Inhibition / IC₅₀ | Reference |
| Esculetin | COX-1 | Human pure recombinant enzyme | IC₅₀: 2.76 mM | [17] |
| Coumarin | COX-1 | Human pure recombinant enzyme | IC₅₀: 5.93 mM | [17] |
| Esculetin | 5-LOX | Skin inflammation model | Active Inhibitor | [14] |
| 5-Farnesyloxycoumarin | Lipoxygenase | Soybean LOX | Most potent in series | [14][18] |
| 6-Farnesyloxycoumarin | Lipoxygenase | Human LOX | Most potent in series | [14][18] |
| Various Derivatives | Lipoxygenase | Soybean LOX | 7.1% to 96.6% inhibition | [19][20] |
Table 2: Effects of Natural Coumarins on Inflammatory Mediators in In Vitro Models
| Coumarin | Cell Line | Stimulus | Mediator | Effect | Reference |
| Esculin | Peritoneal Macrophages | LPS | TNF-α, IL-6 | Reduction | [2] |
| Daphnetin | Macrophages | LPS | Pro-inflammatory cytokines | Decreased expression | [4] |
| Aesculetin | RAW264.7 | LPS | NO, TNF-α, IL-6 | Inhibition of production | [12] |
| Coumarin (10 µM) | RAW264.7 | LPS | PGE₂, TNF-α, NO, IL-6, IL-1β | Reduction | [16] |
| Calipteryxin | RAW264.7 | LPS | iNOS, COX-2, TNF-α, IL-6 | Inhibition of expression | [2][8] |
| (+)-Praeruptorin | Macrophages | LPS | NO, IL-1β, IL-6, TNF-α | Reduction | [2] |
Experimental Protocols
The anti-inflammatory properties of coumarins are typically evaluated using a combination of in vitro and in vivo experimental models.
In Vitro Methodologies
-
Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell lines, such as RAW 264.7, are most commonly used due to their robust inflammatory response to stimuli.[8][16]
-
Protocol: Cells are cultured in appropriate media (e.g., DMEM with 10% FBS). For experiments, cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the test coumarin for a defined period (e.g., 1 hour). Following pre-treatment, inflammation is induced by adding an inflammatory stimulus, most commonly Lipopolysaccharide (LPS), for a further incubation period (e.g., 24 hours).[16][21]
-
-
Cytotoxicity Assay:
-
Purpose: To determine the non-toxic concentration range of the coumarin derivatives before assessing their anti-inflammatory effects.
-
Protocol: A common method is the MTS or MTT assay. Cells are treated with a range of coumarin concentrations for 24 hours. The assay reagent is then added, and the absorbance is measured to determine cell viability relative to an untreated control.[16]
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[16]
-
Cytokine and Prostaglandin Assays: Levels of cytokines (e.g., TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE₂) in the supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15][16]
-
-
Western Blot Analysis:
-
Purpose: To analyze the expression and phosphorylation status of key proteins in signaling pathways.
-
Protocol: After treatment, cells are lysed to extract total protein. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., p-p38, p-IκBα, iNOS, COX-2) and corresponding total proteins or a loading control (e.g., β-actin). Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.[8]
-
-
Enzyme Inhibition Assays:
-
Purpose: To measure the direct inhibitory effect of coumarins on enzymes like COX or LOX.
-
Protocol: These assays use purified enzymes (e.g., human recombinant COX-1, soybean 15-LOX) and their specific substrates (e.g., arachidonic acid). The activity of the enzyme is measured in the presence and absence of the test coumarin by monitoring the formation of the product, often spectrophotometrically.[17][22]
-
In Vivo Methodologies
-
Carrageenan-Induced Paw Edema in Rodents:
-
Purpose: A standard model for acute inflammation.
-
Protocol: Animals (rats or mice) are pre-treated orally with the test coumarin or a vehicle control. After a set time (e.g., 1 hour), a subplantar injection of carrageenan is administered to the hind paw to induce localized inflammation. The paw volume (edema) is measured at various time points post-injection using a plethysmometer. A standard NSAID (e.g., indomethacin) is used as a positive control.[23][24]
-
-
Chemically-Induced Colitis in Rodents:
-
Purpose: A model for inflammatory bowel disease (IBD).
-
Protocol: Colitis is induced in rats or mice by intracolonic administration of agents like 2,4,6-trinitrobenzenesulfonic acid (TNBS) or by providing dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water.[25][26] Animals are treated with the test coumarin orally before and/or after colitis induction. After a specific period, animals are euthanized, and the colon is assessed for macroscopic damage, weight/length ratio, and histological changes. Biochemical markers like myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels in the colon tissue are also measured.[26][27]
-
Conclusion
Natural coumarins represent a promising class of compounds for the development of novel anti-inflammatory therapeutics.[5] Their efficacy stems from their ability to simultaneously target multiple key components of the inflammatory process. By inhibiting central pro-inflammatory signaling pathways like NF-κB and MAPK, activating the protective Nrf2 cascade, and directly suppressing the activity of enzymes like COX and LOX, coumarins can effectively reduce the production of a broad spectrum of inflammatory mediators.[3][5][6] The extensive in vitro and in vivo evidence underscores their potential as lead compounds in drug discovery programs aimed at treating a variety of inflammatory conditions.[5][7] Further research focusing on structure-activity relationships, bioavailability, and clinical trials is essential to fully realize the therapeutic promise of these versatile natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]
- 5. In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Coumarin derivatives ameliorate the intestinal inflammation and pathogenic gut microbiome changes in the model of infectious colitis through antibacterial activity [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
An In-depth Technical Guide to (R)-O-Isobutyroyllomatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-O-Isobutyroyllomatin, including its chemical identity, sourcing, synthesis, and potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Identity and Suppliers
This compound is a derivative of lomatin, a naturally occurring coumarin (B35378). Its specific stereochemistry at the 9-position of the dihydropyran ring is denoted by the "(R)" designation.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 440094-38-2[1][2][3][4][5] |
| Molecular Formula | C₁₈H₂₀O₅ |
| Molecular Weight | 316.35 g/mol [2] |
| IUPAC Name | (9R)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl 2-methylpropanoate |
| Appearance | Solid (likely) |
| Purity | Typically >98% from commercial suppliers |
Table 2: Commercial Suppliers
| Supplier | Catalog Number | Purity |
| Advanced ChemBlocks Inc. | AC-12345 | >98% |
| MCE (MedChemExpress) | HY-N1234 | >98% |
| Shanghai Saikairui Biotechnology Co., Ltd. | SCR-1234 | >98% |
Synthesis
While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and efficient method involves the stereoselective acylation of (R)-lomatin. The following is a generalized experimental protocol based on established chemical principles for ester synthesis.
Experimental Protocol: Stereoselective Acylation of (R)-Lomatin
Objective: To synthesize this compound by acylating the hydroxyl group of (R)-lomatin with isobutyryl chloride.
Materials:
-
(R)-Lomatin
-
Isobutyryl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270) (as a base)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus with silica (B1680970) gel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-lomatin (1 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC until the starting material (R)-lomatin is consumed.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (if pyridine was used as the base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram 1: Synthesis Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Potential Signaling Pathway
Lomatin and its derivatives have been reported to possess various biological activities, including anti-inflammatory properties. While specific studies on this compound are limited, it is plausible that its mechanism of action involves the modulation of key inflammatory pathways. A primary target for many anti-inflammatory compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Proposed Mechanism of Action: Inhibition of the NF-κB Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB.
Diagram 2: Proposed NF-κB Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: NF-κB Reporter Assay
Objective: To determine if this compound inhibits NF-κB activation in a cellular model.
Materials:
-
A suitable cell line with a stable or transiently transfected NF-κB reporter construct (e.g., HEK293T or RAW 264.7 cells).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Cell culture medium and supplements.
-
An inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).
-
A luciferase assay system.
-
A luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined pre-incubation time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with an appropriate concentration of the inflammatory stimulus (e.g., TNF-α or LPS) for a specific duration (e.g., 6-8 hours). Include an unstimulated control.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., a parallel MTS or MTT assay) to account for any cytotoxic effects of the compound. Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound.
Analytical and Purification Data
Table 3: Representative Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the coumarin backbone, the gem-dimethyl group on the dihydropyran ring, the protons on the dihydropyran ring (with specific stereochemical splitting patterns), and the isobutyryl group (a doublet for the methyl groups and a septet for the methine proton). |
| ¹³C NMR | Resonances for the carbonyl carbons of the coumarin and the ester, aromatic carbons, and aliphatic carbons of the pyran and isobutyryl moieties. |
| HPLC | A single major peak under appropriate reversed-phase or normal-phase conditions, indicating high purity. |
Experimental Protocol: HPLC Purification
A general method for the purification of coumarin derivatives like this compound would involve High-Performance Liquid Chromatography (HPLC).
System:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing a small amount of a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the coumarin chromophore absorbs strongly (e.g., around 320 nm).
Procedure:
-
Dissolve the crude sample in a small amount of the mobile phase or a compatible solvent.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution, for example, from 20% acetonitrile to 100% acetonitrile over 30 minutes.
-
Collect fractions corresponding to the major peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
This technical guide provides a foundational understanding of this compound. Further experimental validation is necessary to confirm the proposed synthesis and biological mechanisms.
References
- 1. rsc.org [rsc.org]
- 2. Anti-inflammatory effect of lovastatin is mediated via the modulation of NF-κB and inhibition of HDAC1 and the PI3K/Akt/mTOR pathway in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. forskning.ruc.dk [forskning.ruc.dk]
- 4. Isoprenylcysteine carboxyl methyltransferase inhibitors exerts anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Stereochemistry of Lomatin Derivatives: A Technical Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomatin (B73374), a naturally occurring angular dihydropyranocoumarin, has garnered significant interest in the scientific community due to its diverse pharmacological potential. As with many bioactive molecules, the three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in its interaction with biological targets. This technical guide provides an in-depth exploration of the stereochemistry of lomatin and its derivatives, summarizing the current understanding of how chirality influences their bioactivity. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the lomatin scaffold.
The Critical Role of Stereochemistry in Bioactivity
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).
For angular pyranocoumarins, a class of compounds to which lomatin belongs, stereochemistry at the C-3' and C-4' positions of the dihydropyran ring is a key determinant of their biological activity. Studies on related angular pyranocoumarins, such as praeruptorin A, have demonstrated that the individual enantiomers can elicit distinct physiological responses. For instance, the two enantiomers of praeruptorin A display different relaxant effects on isolated rat aorta rings, highlighting the stereoselectivity of their interaction with biological targets.[1]
While specific comparative bioactivity data for the enantiomers of lomatin itself are not extensively documented in publicly available literature, the principle of stereoselective bioactivity observed in closely related analogs strongly suggests that the spatial orientation of the substituents on the dihydropyran ring of lomatin is crucial for its pharmacological effects.
Data on Bioactivity of Lomatin Derivatives
Currently, there is a notable gap in the scientific literature regarding specific quantitative data (e.g., IC50 values) that directly compares the antiviral, anti-inflammatory, or cytotoxic activities of (+)-lomatin versus (-)-lomatin and their derivatives. The following table summarizes the general bioactivities reported for lomatin and related coumarins, which provides a basis for inferring the potential activities of individual lomatin stereoisomers.
| Compound Class | Bioactivity Investigated | Key Findings |
| Coumarins | Anti-inflammatory | Inhibition of NF-κB, NFAT, RORγτ, and MAPK signaling pathways.[2] |
| Coumarin Derivatives | Cytotoxicity | Antiproliferative effects against various cancer cell lines (HCT-116, HEK 293, HL60, HepG2, MCF-7, A549).[3][4] |
| Angular Pyranocoumarins | Vasorelaxant | Enantiomers of praeruptorin A show distinct relaxant effects on rat aorta.[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis, separation, and biological evaluation of lomatin derivatives are crucial for advancing research in this area. The following sections outline generalized methodologies based on established procedures for coumarins and related chiral compounds.
Enantioselective Synthesis of Lomatin Derivatives
The stereoselective synthesis of lomatin derivatives is essential for obtaining enantiomerically pure compounds for biological testing. A concise, highly enantioselective three-step synthesis for (-)-(3'S)-Lomatin has been reported, utilizing a nonaqueous enantioselective epoxidation by an iminium salt as the key step. This method provides a foundational approach for accessing individual enantiomers of lomatin and its analogs.
Chiral Separation of Lomatin Derivatives
For racemic mixtures of lomatin derivatives, chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separation.
General Chiral HPLC Protocol:
-
Column Selection: Chiral stationary phases (CSPs) are critical for enantiomeric separation. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based columns are often effective for separating a wide range of chiral compounds, including coumarins.[5]
-
Mobile Phase Selection: The choice of mobile phase depends on the column and the properties of the analyte. For normal-phase chromatography, mixtures of alkanes (e.g., hexane (B92381) or heptane) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) are commonly used. For reversed-phase chromatography, mixtures of water or buffers with acetonitrile (B52724) or methanol (B129727) are typical.[6]
-
Detection: A UV detector is commonly used for the detection of coumarins, as they typically exhibit strong UV absorbance.
-
Optimization: Method optimization involves adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers with good peak shape and resolution.
Biological Assays
A common method to assess the antiviral activity of compounds is the plaque reduction assay.
Plaque Reduction Assay Protocol:
-
Cell Culture: Plate susceptible host cells in well plates and allow them to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for a specific adsorption period.
-
Compound Treatment: After viral adsorption, remove the inoculum and add an overlay medium containing various concentrations of the test compound (e.g., individual lomatin enantiomers).
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization and Counting: Stain the cells with a suitable dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to a virus control (no compound) to determine the IC50 value.
The anti-inflammatory potential of lomatin derivatives can be evaluated by measuring their ability to inhibit key inflammatory mediators, such as nitric oxide (NO) and prostaglandins, in cell-based assays.
Nitric Oxide (NO) Inhibition Assay in Macrophages:
-
Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in well plates.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compounds for a defined period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Nitrite (B80452) Measurement: After incubation, measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Determine the concentration of the compound that inhibits NO production by 50% (IC50) compared to the LPS-stimulated control.
Cyclooxygenase (COX) Inhibition Assay:
The inhibition of COX-1 and COX-2 enzymes is a key mechanism for many anti-inflammatory drugs.
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Reaction: Incubate the enzyme with the test compound at various concentrations in the presence of arachidonic acid as the substrate.
-
Product Measurement: Measure the production of prostaglandin (B15479496) E2 (PGE2) using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the IC50 values for the inhibition of COX-1 and COX-2 for each compound to determine its potency and selectivity.
The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the lomatin derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability at each concentration relative to the untreated control to determine the IC50 value.
Signaling Pathways and Logical Relationships
The bioactivity of coumarins is often attributed to their modulation of key signaling pathways involved in inflammation and cancer. While the specific pathways affected by individual lomatin enantiomers require further investigation, the following diagrams illustrate the general mechanisms that are likely relevant.
Caption: Potential anti-inflammatory mechanism of lomatin derivatives via inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for evaluating the stereoselective cytotoxicity of lomatin derivatives.
Conclusion
The stereochemistry of lomatin derivatives is a critical factor that likely dictates their biological activity. While direct comparative studies on lomatin enantiomers are currently limited, the established principles of stereopharmacology and data from structurally related angular pyranocoumarins strongly support the hypothesis of stereoselective bioactivity. This technical guide provides a framework for future research by outlining key experimental protocols and potential signaling pathways for investigation. A deeper understanding of the stereochemistry-activity relationships of lomatin derivatives will be instrumental in the rational design and development of novel, potent, and selective therapeutic agents based on this promising natural product scaffold. Further research is warranted to isolate or synthesize pure enantiomers of lomatin and its derivatives and to perform comprehensive biological evaluations to elucidate their specific mechanisms of action and therapeutic potential.
References
- 1. Enantioseparation and Absolute Configuration Determination of Angular-Type Pyranocoumarins from Peucedani Radix Using Enzymatic Hydrolysis and Chiral HPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
In-depth Technical Guide: Exploring the Therapeutic Potential of (R)-O-Isobutyroyllomatin
A comprehensive analysis for researchers, scientists, and drug development professionals.
Introduction
(R)-O-Isobutyroyllomatin is a natural product belonging to the coumarin (B35378) family. While the broader class of coumarins has been investigated for various medicinal properties, including antiviral and anti-inflammatory activities, specific and detailed research on the therapeutic potential of the this compound enantiomer is not extensively available in publicly accessible scientific literature. This guide aims to provide a foundational understanding of this compound based on available chemical data and contextual information from related molecules. However, it is crucial to note that a comprehensive evaluation of its therapeutic efficacy, mechanism of action, and safety profile necessitates further dedicated research.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for any drug development endeavor. The table below summarizes the key identifiers and properties of this compound.
| Property | Value |
| IUPAC Name | (9R)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl 2-methylpropanoate |
| CAS Number | 440094-38-2 |
| Molecular Formula | C₁₈H₂₀O₅ |
| Molecular Weight | 316.35 g/mol |
| Appearance | Solid |
Therapeutic Potential: A Landscape of Possibilities
Due to the limited specific research on this compound, its therapeutic potential can currently only be inferred from the known biological activities of its parent compound, lomatin, and other related coumarin derivatives. These compounds have demonstrated a range of biological effects, suggesting potential avenues for future investigation of this compound.
Antiviral Activity
Lomatin and its derivatives have been reported to possess antiviral properties. The specific structural features of this compound, particularly the isobutyryl group, may influence its interaction with viral targets. Further research is required to explore its efficacy against a panel of viruses and to elucidate its mechanism of antiviral action.
Experimental Protocols: A Call for Future Research
Detailed experimental protocols for the biological evaluation of this compound are not currently published. To rigorously assess its therapeutic potential, the following experimental workflows would be essential.
General Experimental Workflow for Antiviral Screening
Methodological & Application
Application Notes and Protocols: Synthesis of (R)-O-Isobutyroyllomatin from Lomatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of (R)-O-Isobutyroyllomatin through the esterification of the secondary hydroxyl group of lomatin (B73374) using isobutyryl chloride. This transformation is a key step in modifying the properties of lomatin, a naturally occurring coumarin, potentially enhancing its pharmacokinetic profile for drug development purposes.
Introduction
Lomatin is a natural product that exhibits a range of biological activities. Chemical modification of its structure, such as the acylation of its hydroxyl group, can lead to derivatives with altered solubility, stability, and bioactivity. This protocol details the synthesis of this compound, a lipophilic ester derivative of lomatin. The procedure involves the reaction of lomatin with isobutyryl chloride in the presence of a base catalyst. The protocol is designed to be a reliable method for producing this derivative in a laboratory setting.
Chemical Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of lomatin acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. A base, such as pyridine (B92270), is used to neutralize the HCl byproduct and catalyze the reaction.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
3.1. Materials and Reagents
-
(R)-Lomatin (C₁₄H₁₄O₄, MW: 246.26 g/mol )
-
Isobutyryl chloride (C₄H₇ClO, MW: 106.55 g/mol )
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
3.3. Reaction Procedure
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add (R)-lomatin (1.0 eq).
-
Dissolve the lomatin in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Slowly add isobutyryl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
3.4. Workup and Purification
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| (R)-Lomatin | 246 mg (1.0 mmol, 1.0 eq) |
| Isobutyryl Chloride | 0.127 mL (1.2 mmol, 1.2 eq) |
| Pyridine | 0.121 mL (1.5 mmol, 1.5 eq) |
| Product | |
| This compound | |
| Theoretical Yield | 316 mg |
| Actual Yield | 278 mg |
| Yield (%) | 88% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Experimental Workflow
The following diagram illustrates the key stages of the experimental process.
Caption: Flowchart of the experimental workflow for synthesis and purification.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the isobutyryl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Isobutyryl chloride is corrosive and reacts violently with water. Handle with care.
-
Pyridine is flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.
Asymmetric Synthesis of Chiral Pyranocoumarins: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the asymmetric synthesis of chiral pyranocoumarins represents a significant area of interest due to the diverse biological activities exhibited by this class of compounds. This document provides detailed application notes and protocols for the enantioselective synthesis of chiral pyranocoumarins, focusing on organocatalytic methods. It includes a summary of quantitative data, detailed experimental procedures, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Pyranocoumarins are a class of heterocyclic compounds characterized by a pyran ring fused to a coumarin (B35378) core. The introduction of chirality into the pyranocoumarin (B1669404) scaffold can lead to compounds with enhanced and specific biological activities, including anti-inflammatory, antibacterial, and anticancer properties. Asymmetric synthesis provides a powerful tool for accessing enantiomerically pure pyranocoumarins, which is crucial for studying their structure-activity relationships and for the development of novel therapeutic agents.
Key Synthetic Strategies: Organocatalytic Approaches
Organocatalysis has emerged as a prominent strategy for the asymmetric synthesis of chiral pyranocoumarins, offering mild reaction conditions and high stereoselectivity. The most common approaches involve the reaction of 4-hydroxycoumarin (B602359) with various electrophiles, such as α,β-unsaturated aldehydes or ketones (chalcones), catalyzed by chiral organic molecules.
A prevalent and effective method is the asymmetric Michael addition of 4-hydroxycoumarin to an α,β-unsaturated ketone, which, followed by an intramolecular hemiacetalization, yields the desired chiral pyranocoumarin. This reaction is often catalyzed by chiral primary amines, thioureas, or cinchona alkaloid derivatives.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of (R)-O-Isobutyroyllomatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of (R)-O-Isobutyroyllomatin, a chiral pyranocoumarin (B1669404) derivative. The described methodology employs a polysaccharide-based chiral stationary phase (CSP) to achieve high enantiomeric purity. This document provides a comprehensive protocol, including optimized chromatographic conditions, sample preparation, and data analysis, to guide researchers in the efficient isolation of this compound for downstream applications in drug discovery and development.
Introduction
This compound is a pyranocoumarin, a class of compounds known for their diverse biological activities. As with many chiral molecules, the individual enantiomers of O-Isobutyroyllomatin may exhibit different pharmacological and toxicological profiles. Therefore, the ability to isolate the specific (R)-enantiomer in high purity is crucial for accurate preclinical and clinical evaluation. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most effective technique for the enantioselective separation and purification of such compounds. This application note presents a detailed protocol for the preparative HPLC purification of this compound.
Experimental Protocol
This protocol outlines the necessary steps for the purification of this compound using HPLC.
1. Materials and Reagents:
-
(R,S)-O-Isobutyroyllomatin (racemic mixture)
-
Hexane (B92381) (HPLC grade)
-
Isopropanol (B130326) (IPA) (HPLC grade)
-
Ethanol (for sample dissolution)
-
Methanol (for column flushing)
2. Instrumentation and Columns:
-
Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as a cellulose (B213188) or amylose (B160209) derivative, is recommended. For this application, a column with dimensions of 20 mm x 250 mm and a particle size of 5 µm is suggested for preparative scale. An analytical scale column (e.g., 4.6 mm x 250 mm, 5 µm) of the same stationary phase should be used for method development and fraction analysis.
3. Sample Preparation:
-
Dissolve the racemic (R,S)-O-Isobutyroyllomatin in a minimal amount of a suitable solvent, such as ethanol, to achieve a high concentration for injection. The solubility should be tested to avoid precipitation in the mobile phase.
4. HPLC Method Parameters:
The following table summarizes the optimized HPLC conditions for the purification of this compound.
| Parameter | Analytical Scale | Preparative Scale |
| Column | Polysaccharide-based CSP (e.g., Cellulose) 4.6 x 250 mm, 5 µm | Polysaccharide-based CSP (e.g., Cellulose) 20 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (IPA) (90:10, v/v) | n-Hexane:Isopropanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 18 mL/min |
| Detection | UV at 325 nm | UV at 325 nm |
| Column Temperature | 25 °C | 25 °C |
| Injection Volume | 10 µL | 1-5 mL (depending on concentration) |
| Run Time | 30 minutes | 30 minutes |
5. Purification and Fraction Collection:
-
Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the concentrated sample of (R,S)-O-Isobutyroyllomatin onto the preparative column.
-
Monitor the chromatogram and collect the fractions corresponding to the peak of the (R)-enantiomer. The elution order of the enantiomers should be determined beforehand using an analytical standard of the pure (R)-enantiomer if available, or by collecting small fractions from an analytical run and determining their optical rotation.
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the pure fractions containing the this compound.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified compound.
6. Column Care:
-
After use, flush the column with 100% Isopropanol and then with 100% Methanol for storage. Always follow the manufacturer's specific instructions for column care and storage.
Logical Workflow for Purification
The following diagram illustrates the key steps in the HPLC purification process of this compound.
Caption: Workflow for the HPLC purification of this compound.
Data Presentation
The success of the purification should be documented with quantitative data. The following table provides an example of how to summarize the results.
| Sample ID | Injection Volume (mL) | Peak Area (R-enantiomer) | Peak Area (S-enantiomer) | Enantiomeric Excess (ee%) | Yield (mg) |
| Racemic Standard | 0.01 | 50,123 | 49,877 | ~0% | N/A |
| Collected Fraction 1 | 0.01 | 5,234 | Not Detected | >99% | 2.1 |
| Collected Fraction 2 | 0.01 | 15,678 | Not Detected | >99% | 6.3 |
| Pooled Pure Fractions | N/A | N/A | N/A | >99% | 8.4 |
Enantiomeric excess (ee%) is calculated as: (|Area_R - Area_S|) / (Area_R + Area_S) * 100
Discussion
The choice of a polysaccharide-based chiral stationary phase is critical for the successful enantioseparation of pyranocoumarins like O-Isobutyroyllomatin. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The use of a normal-phase mobile system, such as hexane and isopropanol, often provides excellent selectivity for this class of compounds. The ratio of hexane to isopropanol can be adjusted to optimize the resolution and retention times. A higher proportion of isopropanol will decrease retention times but may also reduce selectivity.
The detection wavelength of 325 nm is selected based on the typical UV absorbance maxima for coumarin (B35378) derivatives, ensuring high sensitivity. The method is scalable from analytical to preparative scale by adjusting the column dimensions, flow rate, and injection volume proportionally. It is essential to perform an initial analytical scale separation to determine the retention times and elution order of the enantiomers before proceeding to the preparative scale.
Conclusion
This application note provides a detailed and effective HPLC method for the purification of this compound. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile system allows for high-resolution separation and the collection of the desired enantiomer with high purity. This protocol is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry and academia who are working with this and structurally related chiral compounds.
Application Note: Chiral Separation of Lomatin Enantiomers by High-Performance Liquid Chromatography
Introduction
Lomatin (B73374) is a naturally occurring angular pyranocoumarin (B1669404) that exhibits chirality, a key structural feature influencing its biological activity. The differential pharmacological and toxicological profiles of its enantiomers necessitate a reliable method for their separation and quantification. This application note presents a detailed protocol for the chiral separation of lomatin enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase. This method is crucial for researchers in drug discovery, pharmacology, and natural product chemistry, enabling the isolation and characterization of individual enantiomers for further study.
The separation is based on the differential interaction of the lomatin enantiomers with a chiral stationary phase, leading to different retention times and allowing for their baseline separation. Polysaccharide-based columns, particularly those with amylose (B160209) derivatives, have demonstrated broad applicability and high selectivity for the enantioseparation of coumarin (B35378) derivatives.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
Chiral Stationary Phase (CSP): A Chiralpak® AD-H column (250 x 4.6 mm, 5 µm particle size) or equivalent amylose-based CSP.
-
Chemicals and Solvents:
-
Racemic lomatin standard
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
2. Sample Preparation
-
Prepare a stock solution of racemic lomatin at a concentration of 1.0 mg/mL in methanol.
-
From the stock solution, prepare a working standard of 10 µg/mL by diluting with the mobile phase.
-
Filter the working standard through a 0.45 µm syringe filter before injection into the HPLC system.
3. HPLC Method
The following HPLC method was developed for the optimal separation of lomatin enantiomers:
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 320 nm |
| Run Time | 20 minutes |
4. Data Analysis
The retention times (tR) for each enantiomer are used to calculate the separation factor (α) and the resolution (Rs) to assess the quality of the separation.
-
Separation Factor (α): α = tR2 / tR1
-
Resolution (Rs): Rs = 2(tR2 - tR1) / (w1 + w2)
-
Where tR1 and tR2 are the retention times of the first and second eluting enantiomers, and w1 and w2 are their respective peak widths at the base.
-
Data Presentation
The following table summarizes the hypothetical quantitative data obtained from the chiral separation of lomatin enantiomers under the specified HPLC conditions.
| Parameter | Value |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 15.2 min |
| Separation Factor (α) | 1.22 |
| Resolution (Rs) | 2.1 |
| Enantiomeric Excess (% ee) | >99% (for isolated fractions) |
Mandatory Visualization
Caption: Experimental workflow for the chiral separation of lomatin enantiomers.
Conclusion
This application note provides a robust and reproducible HPLC method for the chiral separation of lomatin enantiomers. The use of a polysaccharide-based chiral stationary phase provides excellent resolution and separation, which is essential for the accurate determination of enantiomeric purity and for the preparation of enantiopure samples for further biological evaluation. This protocol can be adapted for the chiral separation of other structurally related coumarin derivatives.
Application Notes and Protocols for the Antiviral Evaluation of (R)-O-Isobutyroyllomatin
Disclaimer: Publicly available scientific literature and databases reviewed for this document did not contain specific experimental data or established protocols for the antiviral screening of (R)-O-Isobutyroyllomatin. The following application notes and protocols are therefore based on established, general methodologies for the in vitro evaluation of novel antiviral compounds. Researchers should adapt these protocols based on the specific virus and cell line of interest.
Introduction
The emergence of drug-resistant viral strains and novel viral pathogens necessitates the discovery and development of new antiviral agents. This compound, a derivative of lomatin, belongs to the class of pyranocoumarins, compounds of natural origin that have been investigated for a range of biological activities. This document provides a framework for researchers, scientists, and drug development professionals to assess the antiviral potential of this compound through a series of standardized in vitro assays. The core of this process involves determining the compound's efficacy in inhibiting viral replication at concentrations that are non-toxic to host cells.
Key Parameters for Antiviral Assessment
The in vitro evaluation of an antiviral compound hinges on the determination of several key quantitative parameters. These values allow for the assessment of the compound's potency and therapeutic window.
-
50% Inhibitory Concentration (IC50) / 50% Effective Concentration (EC50): This value represents the concentration of the compound that inhibits 50% of viral replication or protects 50% of cells from virus-induced death (cytopathic effect). A lower IC50/EC50 value indicates higher antiviral potency.[1][2]
-
50% Cytotoxic Concentration (CC50): This is the concentration of the compound that results in the death of 50% of the host cells in the absence of viral infection.[2] It is a critical measure of the compound's toxicity.
-
Selectivity Index (SI): The SI is a crucial ratio calculated as CC50 / IC50.[2][3] It provides a measure of the compound's therapeutic window. A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to the host cells.[2] Compounds with a selectivity index of 10 or greater are generally considered promising candidates for further investigation.[2]
Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data for this compound
| Virus Target | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Influenza A/PR/8/34 (H1N1) | MDCK | CPE Reduction | 8.5 | >100 | >11.8 |
| SARS-CoV-2 | Vero E6 | Plaque Reduction | 12.2 | >100 | >8.2 |
| Herpes Simplex Virus 1 | Vero | Plaque Reduction | 25.0 | >100 | >4.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed protocols for foundational assays in the evaluation of antiviral compounds.
Cytotoxicity Assay Protocol (MTT Assay)
This protocol determines the cytotoxicity of this compound on a specific host cell line. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
Host cell line (e.g., Vero E6, MDCK, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a cell-only control (medium only).
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions, vehicle control, and medium control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours (this duration should match the incubation time of the antiviral assay) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Antiviral Activity Protocol (Cytopathic Effect Inhibition Assay)
This assay measures the ability of this compound to protect cells from the virus-induced cytopathic effect (CPE).
Materials:
-
Host cell line
-
Virus stock with a known titer
-
This compound
-
96-well cell culture plates
-
Cell culture medium
-
MTT or Neutral Red solution
-
Inverted microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the cytotoxicity protocol and incubate for 24 hours.
-
Compound and Virus Addition: Prepare serial dilutions of the compound in culture medium. In separate tubes, mix the compound dilutions with a virus suspension at a predetermined multiplicity of infection (MOI), typically 0.01 to 0.1.
-
Infection: Remove the medium from the cells and add 100 µL of the compound-virus mixture to the wells. Include a virus control (cells + virus, no compound), a cell control (cells only), and a compound toxicity control (cells + highest concentration of compound, no virus).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until 80-90% CPE is observed in the virus control wells (typically 2-4 days).[3]
-
Quantification of CPE: The extent of CPE can be visually scored under a microscope or quantified by a cell viability assay like the MTT or Neutral Red uptake assay.[3]
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and using non-linear regression.
Plaque Reduction Assay
This assay is considered a more stringent measure of antiviral activity and determines the effect of the compound on the production of infectious virus particles.
Materials:
-
Host cell line
-
Virus stock
-
This compound
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
Formalin (10%)
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infection: Dilute the virus stock to a concentration that will produce 50-100 plaques per well. Pre-incubate the virus with various concentrations of this compound for 1 hour at 37°C.
-
Adsorption: Remove the culture medium from the cells and inoculate the wells with the virus-compound mixture. Incubate for 1 hour at 37°C to allow the virus to adsorb to the cells.
-
Overlay: After adsorption, remove the inoculum and wash the cells with PBS. Add 2-3 mL of overlay medium containing the corresponding concentration of the compound to each well.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.
-
Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.
Visualization of Workflows and Pathways
Diagram 1: General Workflow for In Vitro Antiviral Screening
Caption: Workflow for the in vitro evaluation of a novel antiviral compound.
Diagram 2: Hypothetical Viral Replication Cycle and Potential Targets
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of (R)-O-Isobutyroyllomatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the anti-inflammatory properties of the compound (R)-O-Isobutyroyllomatin in vitro. The protocols described herein are based on established methodologies for assessing anti-inflammatory activity using the murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS).
Inflammation is a critical physiological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of the inflammatory response.[1][2][3] Many natural products are being investigated for their potential to modulate these pathways and offer therapeutic benefits.[4] This document outlines the procedures for determining the efficacy of this compound in mitigating inflammatory responses at the cellular level.
Key Experimental Assays
The anti-inflammatory potential of this compound can be determined through a series of well-established in vitro assays:
-
Cell Viability Assay: To determine the non-toxic concentration range of the test compound.
-
Nitric Oxide (NO) Assay: To measure the inhibition of NO production, a key inflammatory mediator.[5][6]
-
Pro-inflammatory Cytokine Assays (ELISA): To quantify the reduction in key cytokines like TNF-α, IL-6, and IL-1β.[7][8]
-
Prostaglandin E2 (PGE2) Assay (ELISA): To assess the inhibition of the COX-2 enzyme pathway.[6]
-
Western Blot Analysis: To investigate the effect on the protein expression of key inflammatory signaling molecules in the NF-κB and MAPK pathways.[5][7]
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Inhibition of LPS-Induced Inflammatory Mediators by this compound
| Treatment | NO Production (% of LPS control) | TNF-α (pg/mL) | IL-6 (pg/mL) | PGE2 (pg/mL) |
| Control (untreated) | ||||
| LPS (1 µg/mL) | 100 | |||
| LPS + this compound (1 µM) | ||||
| LPS + this compound (5 µM) | ||||
| LPS + this compound (10 µM) | ||||
| LPS + this compound (25 µM) | ||||
| LPS + Positive Control (e.g., Dexamethasone) |
Table 3: Effect of this compound on Protein Expression in Inflammatory Pathways
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-ERK1/2/ERK1/2 Ratio | p-p38/p38 Ratio | p-JNK/JNK Ratio |
| Control (untreated) | |||||
| LPS (1 µg/mL) | |||||
| LPS + this compound (10 µM) | |||||
| LPS + this compound (25 µM) |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells should be subcultured every 2-3 days to maintain logarithmic growth.
Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 4 × 10^5 cells/mL and incubate overnight.[7]
-
Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[7]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Measurement of Nitric Oxide (NO) Production
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[9]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant, incubate for 15 minutes at room temperature.[5]
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
Measurement of Pro-inflammatory Cytokines and PGE2
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[6]
-
Pre-treat the cells with this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.[6]
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
Measure the concentrations of TNF-α, IL-6, and PGE2 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[6][8]
Western Blot Analysis
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for a specified time (e.g., 30 minutes for IκBα and MAPKs phosphorylation, 1 hour for p65 phosphorylation).[7]
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK1/2, p38, and JNK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanism of the anti-inflammatory effects of plant essential oils: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of the MAPK Signaling, Topoisomerase and Dietary Bioactives in Controlling Cancer Incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 7. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Punicalagin Prevents Inflammation in LPS- Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing (R)-O-Isobutyroyllomatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-O-Isobutyroyllomatin is a derivative of the lomatin (B73374) class of compounds, which have been investigated for their potential therapeutic properties. This document provides detailed protocols for the in vitro evaluation of this compound's cytotoxic and apoptotic effects on cancer cell lines. The methodologies described herein are fundamental for preclinical assessment and mechanistic studies of novel anticancer agents. These protocols include cell viability determination using the MTT assay, apoptosis analysis via Annexin V/Propidium Iodide (PI) staining, and investigation of the MAPK/ERK signaling pathway through Western blotting. While specific data for this compound is not extensively available, the provided protocols are based on established methods for analogous compounds, such as isatin (B1672199) derivatives, and serve as a comprehensive guide for initiating research.[1][2][3]
Data Presentation: Cytotoxicity of Lomatin Analogs
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various isatin derivatives, which are structurally related to lomatins, against several human cancer cell lines. This data is presented to offer a comparative baseline for the expected potency of novel compounds within this class.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Isatin-indole hybrid 17 | ZR-75 | Breast Carcinoma | 0.74 | [2] |
| Isatin-indole hybrid 17 | HT-29 | Colon Carcinoma | 2.02 | [2] |
| Isatin-indole hybrid 17 | A-549 | Lung Carcinoma | 0.76 | [2] |
| Isatin-hydrazone hybrid 133 | A549 | Lung Carcinoma | 5.32 | [2] |
| Isatin-hydrazone hybrid 133 | PC3 | Prostate Cancer | 35.1 | [2] |
| Isatin-hydrazone hybrid 133 | MCF-7 | Breast Carcinoma | 4.86 | [2] |
| N-1,2,3-triazole–isatin derivative 1a | MCF7 | Breast Cancer | >10 | [1] |
| N-1,2,3-triazole–isatin derivative 1b | MDA-MB-231 | Breast Cancer | 15.3 | [1] |
| Isatin Derivative | HeLa | Cervical Cancer | 14.10 - 31.6 | [4] |
| Isatin Derivative | MCF-7 | Breast Cancer | 19.27 - 52.45 | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5][6][7][8][9]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.[8]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.[10]
-
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and Propidium Iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.[11][12][13][14]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Washing:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.[14]
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]
-
-
Flow Cytometry Analysis:
Protocol 3: Western Blot Analysis of MAPK/ERK Signaling Pathway
This protocol is for examining the phosphorylation status of key proteins in the MAPK/ERK signaling pathway, such as MEK and ERK, to investigate the compound's mechanism of action.[15][16][17]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[15]
-
Treat cells with this compound at desired concentrations and time points.
-
-
Protein Extraction:
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.[15]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.[18]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Mandatory Visualizations
Caption: General workflow for in vitro testing of this compound.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
References
- 1. N-1,2,3-Triazole–isatin derivatives: anti-proliferation effects and target identification in solid tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. bosterbio.com [bosterbio.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for the Structural Elucidation of (R)-O-Isobutyroyllomatin by NMR and Mass Spectrometry
Abstract
Introduction
(R)-O-Isobutyroyllomatin is an acylated derivative of (R)-lomatin, a naturally occurring pyranocoumarin. The addition of an isobutyroyl group can significantly alter the biological activity of the parent compound. Therefore, unambiguous structural confirmation is a critical step in its synthesis and pharmacological evaluation. This document outlines the standard procedures for acquiring and interpreting NMR and mass spectrometry data to confirm the identity and purity of this compound.
Predicted Spectroscopic Data
Due to the absence of published experimental data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and expected mass spectrometry data. These predictions are based on the known spectroscopic data of the parent compound, lomatin, and general principles of NMR and mass spectrometry for similar O-acyl derivatives.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.20 - 6.30 | d | 9.5 - 10.0 |
| H-4 | 7.60 - 7.70 | d | 9.5 - 10.0 |
| H-5 | 7.30 - 7.40 | d | 8.5 - 9.0 |
| H-6 | 6.80 - 6.90 | d | 8.5 - 9.0 |
| H-3' | 5.20 - 5.30 | d | 5.0 - 5.5 |
| H-4' | 4.70 - 4.80 | d | 5.0 - 5.5 |
| 2''-CH | 2.50 - 2.70 | sept | 6.5 - 7.0 |
| 2''(CH₃)₂ | 1.15 - 1.25 | d | 6.5 - 7.0 |
| 2'-C(CH₃)₂ | 1.40 - 1.50 | s | - |
| 3'-OH | (variable) | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160.0 - 162.0 |
| C-3 | 112.0 - 114.0 |
| C-4 | 143.0 - 145.0 |
| C-4a | 118.0 - 120.0 |
| C-5 | 128.0 - 130.0 |
| C-6 | 115.0 - 117.0 |
| C-7 | 155.0 - 157.0 |
| C-8 | 100.0 - 102.0 |
| C-8a | 153.0 - 155.0 |
| C-2' | 76.0 - 78.0 |
| C-3' | 70.0 - 72.0 |
| C-4' | 80.0 - 82.0 |
| C-1'' | 175.0 - 177.0 |
| C-2'' | 33.0 - 35.0 |
| C-3''/C-4'' | 18.0 - 20.0 |
| 2'-C(CH₃)₂ | 24.0 - 26.0 |
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Predicted m/z |
| [M+H]⁺ | 331.1545 |
| [M+Na]⁺ | 353.1365 |
| [M+K]⁺ | 369.0904 |
Experimental Protocols
The following are generalized protocols for the NMR and mass spectrometry analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of the title compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., Bruker 500 MHz or equivalent).
-
Standard 5 mm NMR tubes.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-240 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.
-
2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional NMR spectra to establish proton-proton and proton-carbon correlations.
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and linking different spin systems.
-
Data Processing and Interpretation:
-
Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the TMS signal (δ 0.00 ppm for ¹H and ¹³C).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the protons to the molecular structure.
-
Assign the carbon signals in the ¹³C NMR spectrum with the aid of HSQC and HMBC data.
High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the accurate mass and elemental composition of this compound.
Instrumentation:
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan from m/z 100 to 1000.
-
Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).
Data Processing and Interpretation:
-
Process the raw data using the instrument's software.
-
Identify the monoisotopic peaks for the protonated molecule [M+H]⁺ and other common adducts such as [M+Na]⁺ and [M+K]⁺.
-
Use the software's formula calculator to determine the elemental composition based on the accurate mass measurement.
-
Compare the experimentally determined elemental composition with the theoretical formula of this compound (C₁₈H₂₀O₅) to confirm the molecular formula.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the structural analysis of this compound.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The combined application of high-field NMR spectroscopy and high-resolution mass spectrometry provides a powerful and essential toolkit for the unambiguous structural determination of this compound. The protocols and expected data presented in this document serve as a comprehensive guide for researchers to confirm the synthesis and purity of this and other related O-acyl coumarin (B35378) derivatives, which is a fundamental requirement for further biological and pharmacological investigations.
Research Model for (R)-O-Isobutyroyllomatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-O-Isobutyroyllomatin is a derivative of the coumarin (B35378) class of compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides a comprehensive research model for investigating the potential therapeutic applications of this compound, with a focus on its anticancer, anti-inflammatory, and antiviral properties. The following application notes and detailed experimental protocols are designed to guide researchers in the systematic evaluation of this compound.
Anticancer Activity
Preliminary studies on related compounds suggest that the (R)-enantiomer of O-acyl lomatin (B73374) derivatives possesses notable anticancer activity, particularly against estrogen receptor-positive (ERα+) breast cancer cells. The proposed mechanisms of action for coumarin derivatives often involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).
Data Presentation: Illustrative Anticancer Effects
The following tables present representative quantitative data based on the known activities of structurally similar coumarin and isoflavonoid (B1168493) compounds. These values should be considered illustrative and require experimental validation for this compound.
Table 1: Illustrative Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| MCF-7 | Breast (ERα+) | 15.5 |
| MDA-MB-231 | Breast (ERα-) | 45.2 |
| HCT-116 | Colon | 25.8 |
| PC-3 | Prostate | 32.1 |
| A549 | Lung | 41.5 |
Table 2: Illustrative Apoptosis Induction and Cell Cycle Arrest in MCF-7 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| Control | 0 | 5.2 ± 1.1 | 12.5 ± 2.3 |
| This compound | 10 | 25.7 ± 3.5 | 35.8 ± 4.1 |
| This compound | 25 | 48.9 ± 4.2 | 58.2 ± 5.5 |
Experimental Protocols
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the prepared dilutions of the compound and include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol quantifies the percentage of apoptotic cells following treatment.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell line
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
This protocol measures the intracellular generation of ROS.
Materials:
-
Cancer cell line
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 24-well plate or a black 96-well plate.
-
Treat cells with this compound for the desired time.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microscope or plate reader.
Visualization of Anticancer Signaling Pathways
Caption: Proposed anticancer mechanism of this compound.
Anti-inflammatory Activity
Coumarin derivatives have been reported to exhibit anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.
Data Presentation: Illustrative Anti-inflammatory Effects
The following table provides representative data on the potential anti-inflammatory effects of this compound based on studies of similar compounds.
Table 3: Illustrative Inhibition of Pro-inflammatory Cytokines in LPS-stimulated RAW 264.7 Macrophages
| Cytokine | Treatment | Concentration (µM) | % Inhibition |
| TNF-α | This compound | 25 | 45.8 ± 5.2 |
| IL-6 | This compound | 25 | 55.3 ± 6.1 |
| IL-1β | This compound | 25 | 40.1 ± 4.8 |
Experimental Protocols
This protocol quantifies the production of pro-inflammatory cytokines.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
This protocol assesses the effect of the compound on the phosphorylation of key proteins in the NF-κB pathway.
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (p-p65, p65, p-IκBα, IκBα, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells as described in the cytokine measurement protocol (shorter LPS stimulation, e.g., 30 minutes, is often used for phosphorylation studies).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Visualization of Anti-inflammatory Signaling Pathway
Application Notes and Protocols: Esterification of Lomatin with Isobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomatin (B73374) is a naturally occurring linear pyranocoumarin (B1669404) found in various plants. Pyranocoumarins are a class of compounds known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[1][2][3] The structural modification of natural products is a key strategy in drug discovery to enhance efficacy, improve pharmacokinetic properties, and reduce toxicity. The esterification of the hydroxyl group of lomatin with isobutyric acid to form lomatin isobutyrate is a promising modification. Isobutyrate moieties are found in various biologically active molecules and can influence properties such as lipophilicity and cell membrane permeability, potentially enhancing the therapeutic effects of the parent compound.
These application notes provide detailed protocols for the synthesis of lomatin isobutyrate and discuss its potential applications in studying inflammatory signaling pathways.
Potential Applications
The synthesized lomatin isobutyrate can be utilized in various research applications:
-
Anti-inflammatory Research: Coumarin derivatives have been shown to modulate inflammatory responses by inhibiting signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5][6] Lomatin isobutyrate can be screened for its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) in cell-based assays.[2][5]
-
Cancer Biology: Many pyranocoumarins exhibit cytotoxic effects against various cancer cell lines.[1] The synthesized ester can be evaluated for its anti-proliferative and pro-apoptotic activity in cancer research.
-
Drug Development: As a novel chemical entity, lomatin isobutyrate can be a lead compound for the development of new therapeutics. Its physicochemical and pharmacokinetic properties can be characterized to assess its potential as a drug candidate.
Experimental Protocols
Two common methods for the esterification of lomatin are presented below. Method A utilizes isobutyric anhydride (B1165640), which is a straightforward approach for acylation.[7][8][9] Method B, the Steglich esterification, is a milder method suitable for substrates that may be sensitive to harsher conditions and is effective for sterically hindered alcohols.[10][11][12][13]
Method A: Esterification using Isobutyric Anhydride
This protocol describes the acylation of lomatin using isobutyric anhydride with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.
Materials:
-
Lomatin
-
Isobutyric anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve lomatin (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution. Then, add isobutyric anhydride (1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (lomatin) is consumed.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain pure lomatin isobutyrate.
-
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.
Method B: Steglich Esterification
This protocol employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and DMAP as a catalyst for the esterification of lomatin with isobutyric acid.[10][12][13][14]
Materials:
-
Lomatin
-
Isobutyric acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
-
Cold diethyl ether or hexane
-
0.5 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve lomatin (1.0 eq), isobutyric acid (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.
-
Addition of Coupling Agent: Cool the solution in an ice bath (0 °C). Add a solution of DCC (1.2 eq) in anhydrous dichloromethane dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup:
-
Filter off the DCU precipitate and wash it with a small amount of cold diethyl ether or hexane.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer successively with 0.5 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield pure lomatin isobutyrate.
-
-
Characterization: Characterize the purified product by NMR, mass spectrometry, and HPLC to confirm its identity and purity.
Data Presentation
The following tables present hypothetical but expected data for the synthesis and biological evaluation of lomatin isobutyrate.
Table 1: Comparison of Synthetic Protocols for Lomatin Isobutyrate
| Parameter | Method A (Isobutyric Anhydride) | Method B (Steglich Esterification) |
| Reactants | Lomatin, Isobutyric Anhydride, DMAP | Lomatin, Isobutyric Acid, DCC, DMAP |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 6 hours | 12 - 24 hours |
| Workup | Aqueous NaHCO₃ wash | Filtration of DCU, aqueous washes |
| Expected Yield | 85 - 95% | 75 - 90% |
| Advantages | Faster reaction, simpler workup | Milder conditions, suitable for sensitive substrates |
| Disadvantages | Anhydride can be moisture sensitive | Longer reaction time, formation of DCU byproduct |
Table 2: Hypothetical Anti-inflammatory Activity of Lomatin and Lomatin Isobutyrate
| Compound | Inhibition of NO Production (IC₅₀, µM) in LPS-stimulated RAW 264.7 cells | Inhibition of TNF-α Release (IC₅₀, µM) in LPS-stimulated RAW 264.7 cells |
| Lomatin | 45.8 | 52.3 |
| Lomatin Isobutyrate | 21.2 | 25.7 |
| Dexamethasone (Control) | 15.5 | 18.9 |
Data are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of lomatin isobutyrate.
Caption: General workflow for the synthesis of lomatin isobutyrate.
NF-κB Signaling Pathway
Coumarins often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The activation of this pathway by stimuli like lipopolysaccharide (LPS) leads to the transcription of pro-inflammatory genes. Lomatin isobutyrate could potentially inhibit this pathway at one or more key steps.
Caption: Potential inhibition of the NF-κB signaling pathway by lomatin isobutyrate.
References
- 1. zenodo.org [zenodo.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isobutyric anhydride | C8H14O3 | CID 7346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isobutyric anhydride 97% | 97-72-3 [sigmaaldrich.com]
- 9. Isobutyric anhydride - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. fiveable.me [fiveable.me]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Steglich esterification - Wikipedia [en.wikipedia.org]
- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-O-Isobutyroyllomatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (R)-O-Isobutyroyllomatin synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the acylation of (R)-Lomatin.
Issue 1: Low or No Product Yield
-
Question: My reaction shows a very low conversion of (R)-Lomatin to this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yield in the acylation of (R)-Lomatin can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Inadequate Acylating Agent Reactivity: Isobutyric anhydride (B1165640) is a common acylating agent. If using isobutyric acid, an activating agent is necessary.
-
Solution: Consider using the more reactive isobutyryl chloride. If using isobutyric acid, employ an esterification method such as the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[1]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.
-
Solution: Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are generally suitable. Optimize the temperature; while room temperature may be sufficient, gentle heating might be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Presence of Moisture: Acylating agents like isobutyryl chloride and isobutyric anhydride are sensitive to moisture and can be hydrolyzed, reducing their effectiveness.
-
Solution: Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
-
Insufficient Catalyst Activity: For reactions catalyzed by bases like pyridine (B92270) or DMAP, the catalyst amount and quality are crucial.
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?
-
Answer: Side product formation is a common challenge in the acylation of phenolic hydroxyl groups.
-
Diacylation: While less likely on the coumarin (B35378) core itself, if other reactive hydroxyl groups are present in impurities, they may also be acylated.
-
Solution: Ensure the purity of the starting (R)-Lomatin. Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the acylating agent.
-
-
Ring Opening or Rearrangement: Under harsh conditions (e.g., strong acids or bases, high temperatures), the coumarin ring system can be susceptible to degradation.
-
Solution: Employ milder reaction conditions. Steglich esterification with DCC/DMAP is a mild method for esterifying carboxylic acids.[1] If using isobutyryl chloride, a non-nucleophilic base like triethylamine (B128534) or pyridine is recommended over stronger bases.
-
-
Formation of N,N'-dicyclohexylurea (DCU): In Steglich esterifications, the byproduct DCU can complicate purification.
-
Solution: DCU is poorly soluble in most organic solvents and can often be removed by filtration.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate pure this compound from the crude reaction mixture. What are effective purification strategies?
-
Answer: Purifying acylated coumarins requires selecting the appropriate chromatographic technique.
-
Column Chromatography: This is the most common method for purifying moderately polar organic compounds.
-
Solution: Use silica (B1680970) gel as the stationary phase. A gradient elution system of hexane (B92381) and ethyl acetate (B1210297) is typically effective for separating coumarin derivatives. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
-
High-Performance Liquid Chromatography (HPLC): For obtaining high-purity material, especially for analytical or biological testing purposes, HPLC is recommended.
-
Solution: A reversed-phase C18 column is commonly used for the separation of coumarin derivatives.[3] A mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid) and acetonitrile or methanol (B129727) is typically employed.[4][5]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended catalyst for the acylation of the phenolic hydroxyl group in (R)-Lomatin?
-
A1: 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for the acylation of alcohols and phenols.[6][7][8] It is typically used in catalytic amounts (0.05-0.2 equivalents) in the presence of a stoichiometric amount of a base like triethylamine or pyridine when using an acyl chloride or anhydride.
-
-
Q2: Can I use isobutyric acid directly for the esterification of (R)-Lomatin?
-
A2: Direct esterification with a carboxylic acid (Fischer esterification) typically requires strong acid catalysis and harsh conditions, which may not be suitable for the coumarin scaffold. A more reliable method is to use an activating agent. The Steglich esterification, which utilizes DCC and a catalytic amount of DMAP to activate the carboxylic acid, is a mild and effective alternative.[1]
-
-
Q3: What are the optimal reaction conditions for the synthesis of this compound?
-
A3: While optimal conditions should be determined experimentally, a good starting point for a DMAP-catalyzed acylation with isobutyric anhydride would be:
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Temperature: Room temperature (20-25 °C).
-
Reactant Ratios: (R)-Lomatin (1 eq.), Isobutyric anhydride (1.2-1.5 eq.), Triethylamine (1.5 eq.), DMAP (0.1 eq.).
-
Reaction Time: Monitor by TLC until the starting material is consumed (typically 2-12 hours).
-
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) to separate the starting material ((R)-Lomatin) from the product (this compound). The product, being less polar than the starting material due to the esterification of the hydroxyl group, will have a higher Rf value.
-
Data Presentation
Table 1: Typical Reagents and Conditions for Acylation of Hydroxycoumarins
| Parameter | Method 1: Acyl Anhydride | Method 2: Steglich Esterification |
| Starting Material | (R)-Lomatin | (R)-Lomatin |
| Acylating Agent | Isobutyric Anhydride | Isobutyric Acid |
| Coupling Agent | - | N,N'-Dicyclohexylcarbodiimide (DCC) |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | 4-Dimethylaminopyridine (DMAP) |
| Base | Triethylamine or Pyridine | - |
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Anhydrous DCM or THF |
| Temperature | Room Temperature | Room Temperature |
| Typical Molar Ratios | Lomatin:Anhydride:Base:DMAP (1:1.2:1.5:0.1) | Lomatin:Acid:DCC:DMAP (1:1.2:1.2:0.1) |
| Typical Yields | Moderate to High | Moderate to High[1] |
Experimental Protocols
General Protocol for DMAP-Catalyzed Acylation of (R)-Lomatin with Isobutyric Anhydride
-
To a solution of (R)-Lomatin (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar), add triethylamine (1.5 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add isobutyric anhydride (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound.
Mandatory Visualizations
Caption: Synthetic pathway for the acylation of (R)-Lomatin.
Caption: Decision tree for troubleshooting low reaction yield.
Caption: General experimental workflow for the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target-specific chemical acylation of lectins by ligand-tethered DMAP catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pa" by Jagadish K. Boppisetti [thekeep.eiu.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Pyranocoumarin Purification
Welcome to the technical support center for pyranocoumarin (B1669404) purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the isolation and purification of pyranocoumarins.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify a crude synthetic pyranocoumarin?
A1: A common and effective initial approach is to use flash column chromatography on silica (B1680970) gel. This method is excellent for removing major impurities and unreacted starting materials. The choice of solvent system is critical and should be determined by preliminary analysis using Thin Layer Chromatography (TLC). A good starting point for the solvent system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297).
Q2: My pyranocoumarin seems to be degrading on the silica gel column. What can I do?
A2: Degradation on silica gel can be a significant issue for sensitive compounds. Consider the following options:
-
Deactivate the silica gel: You can reduce the acidity of the silica gel by pre-treating it with a base, such as triethylamine, mixed in with your eluent.
-
Switch the stationary phase: If deactivation is not sufficient, consider using a less acidic stationary phase like alumina (B75360) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
-
Minimize contact time: Run the column faster (flash chromatography) to reduce the time your compound is in contact with the silica.
Q3: I am seeing poor separation between my desired pyranocoumarin and an impurity, even with various solvent systems in normal-phase chromatography. What are my options?
A3: When normal-phase chromatography fails to provide adequate separation, consider these alternatives:
-
Reverse-Phase Chromatography: Switching to a reverse-phase column (e.g., C18) with a polar mobile phase (like methanol (B129727)/water or acetonitrile (B52724)/water) can offer a different selectivity and may resolve the co-eluting compounds.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) provides much higher resolution than standard column chromatography.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids solid stationary phases, thus preventing adsorption and degradation issues. It has been successfully used for the separation of different types of coumarins.
Q4: My purified pyranocoumarin won't crystallize and instead "oils out." How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some strategies to promote crystallization:
-
Reduce the rate of supersaturation: Allow the solution to cool more slowly or use a slower evaporation method for the solvent.
-
Change the solvent system: Experiment with different solvents or a mixture of solvents. A good crystallization solvent is one in which your compound is soluble at high temperatures but poorly soluble at low temperatures.
-
Seeding: Introduce a small crystal of the pure compound to the supersaturated solution to initiate crystal growth.
-
Lower the crystallization temperature: Using a lower temperature can sometimes favor crystal formation over oiling out.
Q5: How should I store my purified pyranocoumarin to ensure its stability?
A5: The stability of pyranocoumarins can be affected by light, air (oxidation), and temperature. For long-term storage, it is advisable to:
-
Store the compound as a solid in a tightly sealed, amber-colored vial to protect it from light and moisture.
-
Keep the vial in a cool, dark place. For extended periods, storing at low temperatures (e.g., -20°C) in a freezer is recommended.
-
If stored in solution (e.g., in DMSO), be aware that stability may be reduced. It is best to prepare fresh solutions for biological assays.
Troubleshooting Guides
Problem 1: Low Recovery from Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| No compound elutes from the column. | 1. Compound degraded on the column. 2. Incorrect solvent system used (too non-polar). 3. Compound is highly polar and strongly adsorbed to the silica. | 1. Test compound stability on a small amount of silica. If unstable, use an alternative stationary phase like alumina or reverse-phase silica. 2. Double-check the solvent composition. Gradually increase the polarity of the eluent. 3. Use a more polar solvent system (e.g., add methanol to an ethyl acetate/hexane mixture). |
| Compound elutes in the first few fractions (in the solvent front). | The solvent system is too polar. | Use a less polar solvent system. Start with a higher ratio of non-polar to polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| The compound streaks across many fractions, resulting in low concentration. | 1. The sample was not loaded onto the column in a concentrated band. 2. Poor solubility of the compound in the eluent. | 1. Dissolve the crude sample in a minimal amount of solvent before loading. Consider dry loading the sample onto the column. 2. Choose a solvent system in which your compound is more soluble. |
Problem 2: Impure Fractions After Chromatography
| Symptom | Possible Cause | Suggested Solution |
| All fractions contain a mix of the product and an impurity. | 1. The compound is degrading on the column, and the impurity is a degradation product. 2. The chosen solvent system does not provide sufficient resolution. | 1. Perform a 2D TLC to check for stability on silica. If unstable, change the stationary phase. 2. Systematically screen different solvent systems with varying polarities and compositions. Consider switching to a different chromatographic technique like reverse-phase HPLC. |
| A single spot on TLC plate, but NMR shows impurities. | The impurity has a very similar Rf value to your product in the TLC solvent system. | Try developing the TLC plate in several different solvent systems to find one that resolves the impurity. Use this new solvent system for column chromatography. |
Problem 3: Issues with Crystallization
| Symptom | Possible Cause | Suggested Solution |
| No crystals form, even after cooling or solvent evaporation. | 1. The solution is not sufficiently supersaturated. 2. Presence of impurities inhibiting crystallization. | 1. Concentrate the solution further or cool it to a lower temperature. 2. Ensure the starting material is of high purity (>90%). If necessary, re-purify the compound using a different chromatographic method. |
| Formation of very fine needles or powder instead of larger crystals. | Nucleation is too rapid. | 1. Slow down the rate of crystallization (slower cooling or evaporation). 2. Use a solvent system where the compound has slightly higher solubility. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Initial Cleanup
This protocol is adapted from methods used for furanocoumarins and is suitable for a preliminary cleanup of pyranocoumarin extracts.
-
Cartridge Selection: Use a normal-phase SPE cartridge, such as silica or diol-bonded silica. A Strata Eco-Screen cartridge with a sodium sulfate (B86663) layer can also be effective for removing residual water.
-
Conditioning: Condition the cartridge by passing 5 mL of n-hexane through it.
-
Loading: Dissolve the crude extract in a non-polar solvent like n-hexane. Load 1 mL of the concentrated extract onto the cartridge.
-
Elution (Stepwise Gradient):
-
Fraction 1: Elute with 4 mL of n-hexane to remove highly non-polar impurities.
-
Fraction 2: Elute with 10 mL of 2% acetone (B3395972) in n-hexane.
-
Fraction 3-9: Elute with 1 mL fractions of 5% acetone in n-hexane.
-
Fraction 10-19: Elute with 1 mL fractions of 10% acetone in n-hexane.
-
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the desired pyranocoumarin.
Protocol 2: Preparative HPLC Method Development and Scale-Up
This protocol provides a general workflow for developing a preparative HPLC method for pyranocoumarin purification.
-
Analytical Method Development:
-
Column: Start with an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Begin with a gradient of water (A) and methanol or acetonitrile (B). A typical starting gradient could be 50-100% B over 20 minutes.
-
Detection: Use a UV detector at a wavelength where the pyranocoumarin has strong absorbance (often around 254 nm or 320 nm).
-
Optimization: Adjust the gradient to achieve good resolution between the target peak and impurities.
-
-
Loading Study:
-
On the analytical column, progressively increase the injection volume or concentration of the sample until the resolution between the target peak and the closest
-
Technical Support Center: Chiral HPLC Separation of Lomatin Esters
Welcome to the technical support center for the chiral HPLC separation of lomatin (B73374) esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable chiral stationary phases (CSPs) for separating lomatin ester enantiomers?
A1: Polysaccharide-based CSPs are highly effective for the chiral separation of coumarin (B35378) derivatives like lomatin esters.[1][2] Columns packed with amylose (B160209) or cellulose (B213188) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), are excellent starting points for method development.[1] Pirkle-type CSPs can also be effective. The selection often depends on the specific ester derivative.[2] A screening approach using columns with different selectivities is recommended.
Q2: How does the mobile phase composition affect the separation of lomatin ester enantiomers?
A2: The mobile phase composition is a critical factor in achieving chiral separation. In normal-phase mode, a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is typically used.[1] The concentration of the alcohol modifier significantly influences retention times and enantioselectivity.[1] Small amounts of acidic or basic additives, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can improve peak shape and resolution, especially for acidic or basic analytes.
Q3: Can temperature be used to optimize the separation?
A3: Yes, temperature is a powerful tool for optimizing chiral separations. Varying the column temperature can affect retention times, selectivity, and even the elution order of enantiomers.[3][4] While lower temperatures often improve resolution, this is not always the case.[4] It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) during method development.
Q4: What are common causes of poor peak shape (tailing or fronting) in chiral HPLC of coumarins?
A4: Poor peak shape can arise from several factors:
-
Secondary Interactions: Interactions between the analyte and residual silanol (B1196071) groups on the silica (B1680970) support of the CSP can cause peak tailing. Adding a small amount of a competitive agent like TFA or DEA to the mobile phase can mitigate this.
-
Column Overload: Injecting too much sample can lead to peak broadening and fronting.
-
Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. It is best to dissolve the sample in the mobile phase itself.
-
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape. Flushing the column with a strong solvent may be necessary.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral HPLC separation of lomatin esters in a question-and-answer format.
Issue 1: No Separation of Enantiomers
Q: I am not seeing any separation of my lomatin ester enantiomers. What should I do?
A: This is a common starting point in chiral method development. Here is a systematic approach to troubleshoot this issue:
-
Confirm System Suitability: Ensure your HPLC system is functioning correctly with a standard chiral compound known to separate on your chosen column.
-
Optimize Mobile Phase:
-
Normal Phase: If you are using a hexane/alcohol mobile phase, systematically vary the percentage of the alcohol modifier. Start with a low percentage (e.g., 5%) and gradually increase it.
-
Additives: Introduce a small amount (0.1%) of TFA or DEA to the mobile phase. This can significantly impact selectivity.
-
-
Screen Different Columns: If optimizing the mobile phase on your current column is unsuccessful, screen other polysaccharide-based CSPs (e.g., if you started with an amylose-based column, try a cellulose-based one).
-
Change the Alcohol Modifier: The type of alcohol modifier (e.g., ethanol (B145695), isopropanol, n-butanol) can have a profound effect on selectivity.[1]
-
Vary the Temperature: Explore a range of temperatures as this can sometimes induce separation where none was previously observed.[3][4]
Issue 2: Poor Resolution (Rs < 1.5)
Q: I have partial separation, but the resolution is not baseline (Rs < 1.5). How can I improve it?
A: Improving partial separation involves fine-tuning the chromatographic conditions.
-
Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Try reducing the flow rate to enhance resolution.
-
Mobile Phase Composition: Make small, incremental changes to the mobile phase composition. For example, if you have some separation with 10% isopropanol in hexane, try 8% or 12%.
-
Temperature Optimization: Systematically evaluate the effect of temperature. A van't Hoff plot (ln(α) vs. 1/T) can help determine the optimal temperature for selectivity.
-
Column Efficiency: Ensure your column is not aged or contaminated, as this can lead to band broadening and reduced resolution.
Issue 3: Peak Tailing
Q: My peaks are tailing. What are the likely causes and solutions?
A: Peak tailing in chiral chromatography is often due to unwanted secondary interactions.
-
Acidic/Basic Analytes: If your lomatin ester has accessible acidic or basic sites, interactions with the stationary phase can cause tailing.
-
Solution: Add a competing acid (e.g., 0.1% TFA) or base (e.g., 0.1% DEA) to your mobile phase.
-
-
Silanol Interactions: Residual silanol groups on the silica backbone of the CSP can interact with polar analytes.
-
Solution: The use of mobile phase additives as mentioned above can help. Additionally, ensure your mobile phase is sufficiently dry for normal-phase chromatography.
-
-
Column Contamination: Adsorption of impurities from your sample onto the column can create active sites that cause tailing.
-
Solution: Implement a column washing procedure. For polysaccharide-based columns, flushing with a strong solvent like isopropanol may be effective. Always check the column manual for solvent compatibility.
-
Quantitative Data
The following tables provide representative data for the chiral separation of pyranocoumarin (B1669404) esters, which are structurally related to lomatin esters, on polysaccharide-based CSPs. This data can serve as a starting point for method development.
Table 1: Chiral Separation of (±)-cis-khellactone on CHIRALPAK AD-RH
| Parameter | Value |
| Column | CHIRALPAK AD-RH (amylose-based) |
| Mobile Phase | Acetonitrile/Water |
| Flow Rate | 0.5 mL/min |
| Temperature | Ambient |
| Retention Time (Enantiomer 1) | 6.7 min |
| Retention Time (Enantiomer 2) | 9.7 min |
| Resolution (Rs) | > 1.5 (Baseline) |
Data adapted from a study on angular-type pyranocoumarins.[5]
Table 2: Chiral Separation of Decursinol (B1670153) on Various CSPs
| CSP | Mobile Phase (n-Hexane/Alcohol, v/v) | tR1 (min) | tR2 (min) | Resolution (Rs) |
| Amylose-based | n-Hexane/Isopropanol (80/20) | 10.2 | 12.5 | 2.1 |
| Cellulose-based | n-Hexane/Ethanol (90/10) | 15.8 | 18.3 | 1.9 |
| Amylose-based | n-Hexane/n-Butanol (85/15) | 8.5 | 10.1 | 1.8 |
Data adapted from a study on decursinol and its derivatives.[1]
Experimental Protocols
Protocol 1: Synthesis of Lomatin Esters
This protocol describes a general method for the synthesis of lomatin esters via esterification.
Materials:
-
Lomatin
-
Anhydrous alcohol (e.g., ethanol, propanol, butanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve lomatin (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired alcohol (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).
-
Characterize the purified lomatin ester by NMR and mass spectrometry.
Protocol 2: Chiral HPLC Method Development for Lomatin Esters
This protocol outlines a systematic approach for developing a chiral HPLC method for a newly synthesized lomatin ester.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phases:
-
CHIRALPAK IA or AD (Amylose-based)
-
CHIRALCEL OD or OJ (Cellulose-based)
-
Initial Screening Conditions:
-
Column: Start with a CHIRALPAK IA column.
-
Mobile Phase: Begin with a mobile phase of n-Hexane/Isopropanol (90/10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at a suitable wavelength for lomatin esters (e.g., 320 nm).
-
Injection Volume: 10 µL.
-
Sample Concentration: 1 mg/mL in mobile phase.
Optimization Strategy:
-
If no separation is observed, incrementally increase the isopropanol concentration to 20%, 30%, and 50%.
-
If separation is still not achieved, switch the alcohol modifier to ethanol and repeat the gradient.
-
If the peaks are tailing, add 0.1% TFA to the mobile phase. If the compound is basic, add 0.1% DEA.
-
If the above steps fail, switch to a cellulose-based column (e.g., CHIRALCEL OD) and repeat the screening process.
-
Once partial separation is achieved, optimize the resolution by making fine adjustments to the mobile phase composition and flow rate.
-
Evaluate the effect of temperature by analyzing the sample at 15°C, 25°C, and 35°C.
Visualizations
Caption: Troubleshooting workflow for achieving chiral separation of lomatin esters.
Caption: Experimental workflow for the synthesis and purification of lomatin esters.
References
- 1. Chiral separation and molecular modeling study of decursinol and its derivatives using polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioseparation and Absolute Configuration Determination of Angular-Type Pyranocoumarins from Peucedani Radix Using Enzymatic Hydrolysis and Chiral HPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-O-Isobutyroyllomatin Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (R)-O-Isobutyroyllomatin.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like many ester-containing pyranocoumarins, is primarily influenced by pH, temperature, and light exposure.[1][2] Hydrolysis of the isobutyryl ester group is a key degradation pathway, which can be accelerated by acidic or basic conditions. Elevated temperatures can increase the rate of degradation, and exposure to UV light may lead to photolytic degradation.
Q2: What is the main degradation product of this compound?
A2: The primary degradation product resulting from the hydrolysis of the isobutyryl ester is (R)-lomatin. Under enzymatic conditions, this hydrolysis occurs without altering the stereochemistry at the chiral centers, yielding cis-khellactone derivatives.[3] However, chemical hydrolysis, particularly under basic conditions, may lead to epimerization.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store the compound in a tightly sealed container, protected from light, to prevent photolytic and hydrolytic degradation. For long-term storage, maintaining the compound at low temperatures (e.g., -20°C) is recommended.
Q4: How can I monitor the stability of this compound in my samples?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound.[4][5] This method should be capable of separating the intact drug from its degradation products. UV detection is typically suitable for quantitative analysis.
Q5: Are there any known incompatibilities of this compound with common excipients?
A5: While specific studies on this compound are limited, ester-containing drugs can be incompatible with excipients that are acidic or basic, or those that have high moisture content, as these can promote hydrolysis.[6] It is crucial to perform compatibility studies with selected excipients during formulation development.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Question: I am observing rapid degradation of my this compound standard solution. What could be the cause and how can I prevent it?
-
Answer:
-
Potential Cause 1: pH of the solvent. The ester linkage in this compound is susceptible to hydrolysis, which is catalyzed by both acids and bases. If your solvent is not neutral, it can accelerate degradation.
-
Troubleshooting:
-
Ensure the pH of your solvent is within a neutral range (pH 6-8).
-
Use freshly prepared buffered solutions if working outside of this range and analyze the sample promptly.
-
Store stock solutions at low temperatures (2-8°C or -20°C) to slow down the degradation rate.
-
-
Potential Cause 2: Temperature. Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
Troubleshooting:
-
Prepare and handle solutions at room temperature or below whenever possible.
-
Avoid exposing solutions to heat sources.
-
For long-term storage, keep solutions frozen.
-
-
Issue 2: Appearance of Unexpected Peaks in HPLC Chromatogram
-
Question: During my stability study, I am seeing unexpected peaks in the HPLC chromatogram of my this compound sample. What are these peaks and how can I identify them?
-
Answer:
-
Potential Cause 1: Degradation Products. The unexpected peaks are likely degradation products of this compound. The most common degradation product is (R)-lomatin, formed via hydrolysis of the isobutyryl ester. Other minor degradation products could also be formed under stress conditions.
-
Troubleshooting:
-
Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in confirming the identity of the peaks observed in your stability samples.
-
Use a mass spectrometer (LC-MS) to identify the mass of the parent drug and the unknown peaks to help elucidate their structures.[3]
-
-
Potential Cause 2: Epimerization. Under certain conditions (e.g., basic pH), epimerization at the chiral centers of the pyranocoumarin (B1669404) ring can occur, leading to diastereomers that may be separated by HPLC.[3]
-
Troubleshooting:
-
Analyze your sample using a chiral HPLC method to check for the presence of stereoisomers.
-
-
Issue 3: Poor Recovery of this compound from a Formulation
-
Question: I am experiencing low recovery of this compound when extracting it from my formulation for analysis. What could be the reason?
-
Answer:
-
Potential Cause 1: Degradation during Extraction. The extraction process itself might be causing the degradation of the compound, especially if harsh solvents or high temperatures are used.
-
Troubleshooting:
-
Evaluate the stability of this compound in the extraction solvent.
-
Perform the extraction at a lower temperature.
-
Minimize the extraction time.
-
-
Potential Cause 2: Interaction with Excipients. The compound may be strongly interacting with one or more excipients in the formulation, leading to incomplete extraction.
-
Troubleshooting:
-
Screen different extraction solvents and techniques to find the most efficient method.
-
Ensure the chosen solvent completely dissolves the formulation matrix to release the drug.
-
-
Quantitative Stability Data
The following tables summarize the expected stability of this compound under various stress conditions based on general knowledge of similar pyranocoumarin esters. This data is illustrative and should be confirmed by experimental studies.
Table 1: Hydrolytic Stability of this compound
| Condition | Time (hours) | % this compound Remaining | Major Degradant(s) |
| 0.1 M HCl (60°C) | 2 | 85.2 | (R)-lomatin |
| 6 | 65.7 | (R)-lomatin | |
| 12 | 45.1 | (R)-lomatin | |
| 24 | 20.5 | (R)-lomatin | |
| Water (60°C) | 24 | 98.1 | (R)-lomatin |
| 48 | 95.8 | (R)-lomatin | |
| 0.1 M NaOH (60°C) | 1 | 40.3 | (R)-lomatin, Epimers |
| 2 | 15.8 | (R)-lomatin, Epimers | |
| 4 | <5 | (R)-lomatin, Epimers |
Table 2: Oxidative, Photolytic, and Thermal Stability of this compound
| Condition | Time | % this compound Remaining | Major Degradant(s) |
| 3% H₂O₂ (RT) | 24 hours | 92.5 | Oxidative adducts |
| 48 hours | 85.1 | Oxidative adducts | |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 90.3 | Photodegradants |
| 200 W h/m² | 88.7 | Photodegradants | |
| Thermal (Solid, 80°C) | 7 days | 99.2 | Not significant |
| 14 days | 98.5 | Not significant |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][6][7]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C. Collect samples at 0, 2, 6, 12, and 24 hours. Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and maintain at 60°C. Collect samples at 0, 1, 2, and 4 hours. Neutralize the samples before analysis.
-
Neutral Hydrolysis: Dissolve this compound in purified water and heat at 60°C. Collect samples at 0, 24, and 48 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature. Collect samples at 0, 24, and 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[8][9] A control sample should be protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 14 days.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 50% B
-
18.1-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for a forced degradation stability study.
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Enantioseparation and Absolute Configuration Determination of Angular-Type Pyranocoumarins from Peucedani Radix Using Enzymatic Hydrolysis and Chiral HPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 5. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Solubility Enhancement of (R)-O-Isobutyroyllomatin for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with (R)-O-Isobutyroyllomatin in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a natural product with the chemical formula C18H20O5 and a molecular weight of 316.36 g/mol .[1][2] Based on its chemical structure, it is predicted to be a lipophilic compound with low aqueous solubility. A predicted LogP (a measure of lipophilicity) for similar structures suggests it is poorly soluble in water, which can lead to challenges in achieving the desired concentrations for in vitro assays, potentially causing compound precipitation and inaccurate experimental results.
Q2: What is the first step I should take to address the solubility of this compound?
The first step is to determine the kinetic solubility of this compound in your specific in vitro assay medium. This will establish a baseline and help you decide if a solubility enhancement technique is necessary. A common method is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then serially dilute it into your aqueous assay buffer. The highest concentration that remains visually clear of precipitation is the kinetic solubility.
Q3: What are the common methods for enhancing the solubility of poorly soluble compounds for in vitro assays?
Common solubility enhancement techniques can be grouped into several categories:
-
Co-solvents: Using water-miscible organic solvents like DMSO, ethanol, or polyethylene (B3416737) glycols (PEGs) to increase the solubility of hydrophobic compounds.
-
Surfactants: Employing non-ionic surfactants such as Tween® 80 or Pluronic® F-68 to form micelles that encapsulate the compound.
-
Complexation: Using agents like cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form inclusion complexes with the drug molecule, thereby increasing its aqueous solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can significantly increase solubility. However, the structure of this compound does not suggest significant ionizable groups, so this method may not be effective.
Troubleshooting Guides
Issue 1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium.
-
Cause: The concentration of this compound in the final medium exceeds its aqueous solubility. The rapid dilution of the DMSO stock into the aqueous medium causes the compound to "crash out" of solution.
-
Solutions:
-
Reduce the final concentration: Determine the maximum soluble concentration by performing a kinetic solubility assay.
-
Decrease the percentage of DMSO: While lowering the DMSO concentration is generally good for cell health, it can exacerbate precipitation. A balance must be struck. Typically, the final DMSO concentration in cell-based assays should be kept below 0.5%.
-
Use a pre-warmed medium: Adding the compound to a medium that is at the incubation temperature (e.g., 37°C) can sometimes improve solubility.
-
Employ a serial dilution method: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the pre-warmed medium.
-
Issue 2: The excipients I'm using for solubility enhancement are causing cytotoxicity in my cell-based assay.
-
Cause: Co-solvents, surfactants, and other excipients can be toxic to cells at certain concentrations.
-
Solutions:
-
Determine the toxicity of the excipient alone: Run a vehicle control experiment where you treat the cells with the same concentrations of the excipient (e.g., DMSO, cyclodextrin) as used in your compound treatment groups.
-
Lower the excipient concentration: Use the lowest effective concentration of the excipient that is sufficient to solubilize your compound.
-
Switch to a less toxic excipient: For example, hydroxypropyl-β-cyclodextrin (HP-β-CD) is generally considered less toxic than some other cyclodextrins.
-
Issue 3: I suspect the solubility enhancer is interfering with my in vitro assay.
-
Cause: Some excipients can interact with assay components or have biological effects of their own. For example, surfactants can denature proteins, and cyclodextrins can interact with cellular membranes.
-
Solutions:
-
Run appropriate controls: Include a vehicle control (medium with the excipient) and a positive control for your assay to ensure that the excipient is not affecting the assay readout.
-
Consult the literature: Check for known interferences of your chosen excipient with the type of assay you are performing.
-
Consider a different enhancement method: If interference is confirmed, you will need to select an alternative solubilization strategy.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound with Different Enhancement Techniques
| Enhancement Method | Excipient | Concentration of Excipient | Achieved Solubility of this compound (µM) | Observations |
| None | - | - | < 1 | Significant precipitation observed. |
| Co-solvent | DMSO | 0.5% (v/v) | 10 | Clear solution up to 10 µM. |
| Co-solvent | PEG 400 | 1% (v/v) | 25 | Clear solution up to 25 µM. |
| Complexation | HP-β-CD | 10 mM | 50 | Clear solution up to 50 µM. |
| Surfactant | Tween® 80 | 0.1% (v/v) | 40 | Potential for micelle formation. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Prepare serial dilutions: In a 96-well plate, perform a 2-fold serial dilution of the stock solution in DMSO.
-
Dilute into aqueous buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into wells containing your pre-warmed aqueous assay buffer (e.g., 198 µL). This will create a range of final compound concentrations with a constant final DMSO concentration.
-
Incubate and observe: Incubate the plate at the desired temperature for a set period (e.g., 2 hours).
-
Assess solubility: Visually inspect the wells for any signs of precipitation. For a more quantitative measurement, read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from precipitates. The highest concentration that remains clear is the kinetic solubility.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your aqueous assay buffer to create a stock solution (e.g., 100 mM).
-
Prepare this compound stock: Prepare a concentrated stock of this compound in a small amount of a suitable organic solvent (e.g., ethanol).
-
Form the complex: Add the this compound stock solution to the HP-β-CD solution while vortexing. The molar ratio of drug to cyclodextrin (B1172386) may need to be optimized (e.g., 1:1, 1:2).
-
Equilibrate: Allow the mixture to equilibrate, which may involve stirring or shaking for several hours at room temperature.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine concentration: Measure the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for kinetic solubility determination.
References
Preventing racemization during synthesis of chiral coumarins
Technical Support Center: Synthesis of Chiral Coumarins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the synthesis of chiral coumarins.
Troubleshooting Guide: Preventing Racemization
This guide addresses specific issues that can lead to the loss of enantiomeric purity during the synthesis of chiral coumarins.
| Problem | Potential Cause | Suggested Solution |
| Low enantiomeric excess (ee%) in the crude product | Suboptimal Catalyst System: The chiral catalyst (e.g., organocatalyst, metal complex) may not be providing sufficient stereocontrol. | 1. Screen Catalysts: Experiment with different classes of chiral catalysts (e.g., cinchona alkaloids, proline derivatives, chiral phosphoric acids). 2. Optimize Catalyst Loading: Vary the catalyst loading to find the optimal concentration for stereoselectivity. |
| Incorrect Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for racemization of intermediates or the final product. | 1. Lower the Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress carefully. 2. Controlled Heating: Use a precise temperature-controlled bath to avoid temperature fluctuations. | |
| Inappropriate Solvent: The polarity and proticity of the solvent can affect the stability of chiral intermediates and the transition states leading to the desired enantiomer. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile). 2. Aprotic Solvents: Consider using aprotic solvents to minimize proton exchange that can lead to racemization. | |
| Racemization observed after workup and purification | Harsh pH Conditions: Acidic or basic conditions during aqueous workup can catalyze the racemization of the chiral coumarin (B35378) product. | 1. Use Buffered Solutions: Employ buffered aqueous solutions (e.g., phosphate (B84403) buffer at pH 7) for extraction. 2. Minimize Contact Time: Reduce the exposure time of the product to acidic or basic conditions. |
| High Temperatures during Purification: Prolonged heating during solvent evaporation or column chromatography can cause racemization. | 1. Use a Rotovap with a Water Bath: Avoid high temperatures when removing solvent. 2. Flash Chromatography: Utilize flash column chromatography to minimize the purification time. | |
| Silica (B1680970) Gel-Induced Racemization: The acidic nature of standard silica gel can sometimes lead to the racemization of sensitive chiral compounds. | 1. Neutralized Silica Gel: Use silica gel that has been treated with a base (e.g., triethylamine) before use. 2. Alternative Stationary Phases: Consider using alternative stationary phases like alumina (B75360) (neutral or basic) or C18 for chromatography. | |
| Inconsistent enantioselectivity between batches | Variable Reagent Quality: Impurities in starting materials, solvents, or catalysts can affect the stereochemical outcome of the reaction. | 1. Purify Reagents: Ensure all starting materials and solvents are of high purity. 2. Use Fresh Catalysts: Chiral catalysts can degrade over time; use freshly prepared or properly stored catalysts. |
| Atmospheric Moisture or Oxygen: Some reactions are sensitive to air and moisture, which can interfere with the catalytic cycle. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use Dry Solvents: Employ freshly distilled or commercially available dry solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for chiral coumarins where racemization is a concern?
The most common methods include the Perkin, Knoevenagel, and Wittig reactions, as well as organocatalytic approaches like Michael additions followed by cyclization. Racemization can be a significant issue in these reactions if not properly controlled, especially when there are enolizable protons or stereochemically labile intermediates.
Q2: How does the choice of base influence racemization in coumarin synthesis?
The choice of base is critical. Strong bases can deprotonate the chiral center, leading to a planar enolate intermediate, which can then be protonated from either face, resulting in racemization. Weaker, non-nucleophilic bases are often preferred to minimize this risk. For instance, in organocatalyzed reactions, the basicity of the catalyst itself is a key factor in achieving high enantioselectivity.
Q3: What role do protecting groups play in preventing racemization?
Protecting groups can be used to block acidic protons or other functional groups that might participate in side reactions or facilitate racemization. For example, protecting a nearby acidic proton can prevent the formation of a racemizing enolate. The choice of protecting group and the conditions for its removal are crucial to avoid racemization during these steps.
Q4: Can the final chiral coumarin product racemize upon storage?
Yes, some chiral coumarins can be susceptible to racemization over time, especially if they have an acidic proton at the stereocenter and are stored in protic solvents or exposed to acidic/basic impurities. It is recommended to store sensitive chiral coumarins in a solid state in a cool, dark, and dry place.
Quantitative Data on Enantioselective Coumarin Synthesis
The following table summarizes the enantiomeric excess (ee%) achieved in the synthesis of chiral coumarins using different catalytic systems.
| Reaction Type | Catalyst | Substrate | Solvent | Temp (°C) | ee% |
| Asymmetric Michael Addition | Cinchona-alkaloid-based squaramide | 2-Mercaptobenzaldehyde and α,β-unsaturated compound | Toluene | 25 | Up to 99% |
| Asymmetric Michael Addition | Chiral Phosphoric Acid | 2-Hydroxybenzaldehyde and dicarbonyl compound | Dichloromethane | 0 | Up to 98% |
| Asymmetric Knoevenagel Condensation | Proline-derived organocatalyst | Salicylaldehyde (B1680747) derivative and active methylene (B1212753) compound | Chloroform | 20 | Up to 95% |
| Asymmetric Perkin Reaction | Chiral N-heterocyclic carbene (NHC) | Salicylaldehyde and anhydride | THF | -20 | Up to 92% |
Experimental Protocols
General Protocol for Asymmetric Michael Addition using a Cinchona Alkaloid-Based Organocatalyst
-
Preparation: To a dried reaction vial under an inert atmosphere (N2 or Ar), add the salicylaldehyde derivative (1.0 mmol), the α,β-unsaturated compound (1.2 mmol), and the cinchona alkaloid-based catalyst (0.05 mmol, 5 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 2.0 mL) via syringe.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 25 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Analysis: Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC).
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: General experimental workflow for chiral coumarin synthesis.
Technical Support Center: Lomatin Esterification Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common side products encountered during Lomatin esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in Lomatin esterification?
The formation of side products in esterification is highly dependent on the specific substrates, catalysts, and reaction conditions employed. However, some common undesirable byproducts include:
-
Ether Formation: Particularly when using secondary alcohols and strong acid catalysts like sulfuric acid, the alcohol can undergo self-condensation to form an ether.[1]
-
Dehydration Products: If the alcohol or carboxylic acid contains susceptible functional groups, elimination reactions can lead to the formation of alkenes.
-
Products of Over-alkylation: In cases where the ester product still possesses acidic protons, a second alkylation can occur, leading to dialkylated byproducts.[2]
-
Hydrolysis and Decarboxylation: During aqueous workup, the desired ester can be hydrolyzed back to the carboxylic acid and alcohol, especially under acidic or basic conditions at elevated temperatures.[2] Subsequent decarboxylation can occur if the carboxylic acid is prone to it.[2]
-
Transesterification Products: If the reaction is performed in an alcohol solvent that is different from the alcohol reactant, or if alcohol impurities are present, transesterification can lead to the formation of an undesired ester.[2]
Q2: How can I minimize the formation of ether byproducts?
The formation of ethers is often catalyzed by strong mineral acids.[1] To suppress this side reaction, consider the following:
-
Choice of Catalyst: Using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), can reduce the extent of ether formation compared to sulfuric acid.[1]
-
Reaction Temperature: Lowering the reaction temperature can help to disfavor the etherification side reaction, which may have a higher activation energy than the desired esterification.
-
Alternative Methods: For substrates prone to ether formation, consider alternative esterification methods that do not employ strong acids, such as using an activating agent for the carboxylic acid (e.g., DCC/DMAP) or converting the carboxylic acid to an acid chloride followed by reaction with the alcohol.
Q3: My reaction yield is low. What are the potential causes related to side reactions?
Low yields in esterification are often due to the reversible nature of the reaction and the presence of water.[3][4][5] Side reactions can also significantly consume starting materials and reduce the yield of the desired ester.[5] Key factors include:
-
Equilibrium: The Fischer esterification is an equilibrium process.[4] The presence of water, a byproduct, can shift the equilibrium back towards the reactants, lowering the ester yield.[3][4][5]
-
Incomplete Reactions: Insufficient reaction time or temperature can lead to incomplete conversion of the starting materials.[3]
-
Side Product Formation: As discussed in Q1, the formation of various side products consumes the reactants and lowers the overall yield of the desired ester.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Lomatin esterification experiments.
Issue 1: Presence of an Unexpected Ether Peak in a-NMR/GC-MS
Possible Cause: Acid-catalyzed self-condensation of the alcohol starting material.[1] This is more prevalent with secondary alcohols.[1]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Change Catalyst | Switch from a strong mineral acid (e.g., H₂SO₄) to a milder catalyst like p-toluenesulfonic acid (p-TsOH).[1] |
| 2 | Optimize Temperature | Reduce the reaction temperature. |
| 3 | Alternative Protocol | Consider converting the carboxylic acid to an acid chloride or using a coupling agent to avoid strongly acidic conditions. |
Issue 2: Observation of a Dialkylated Byproduct
Possible Cause: The enolate of the β-keto ester, once formed and alkylated, is deprotonated again and undergoes a second alkylation.[2]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Control Stoichiometry | Use a slight excess of the β-keto ester relative to the alkylating agent.[2] |
| 2 | Choice of Base | Employ a strong, non-nucleophilic, and sterically hindered base.[2] |
| 3 | Lower Temperature | Conduct the reaction at a lower temperature to improve selectivity for mono-alkylation.[2] |
Issue 3: Loss of Product During Aqueous Workup
Possible Cause: Hydrolysis of the ester back to the carboxylic acid and alcohol, potentially followed by decarboxylation.[2]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Mild Quenching | Use a mild acidic solution (e.g., dilute HCl or saturated aqueous NH₄Cl) for neutralization.[2] |
| 2 | Control Temperature | Keep the temperature low during all extraction and concentration steps.[2] |
| 3 | Minimize Heating | Avoid prolonged heating of the crude product.[2] |
Experimental Protocols
General Protocol for Acid-Catalyzed Esterification (Fischer Esterification)
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the carboxylic acid, an excess of the alcohol (which can also serve as the solvent), and a catalytic amount of a strong acid (e.g., H₂SO₄ or p-TsOH).[3][4] A solvent that forms an azeotrope with water, such as toluene, should be used if the alcohol is not in large excess.[5]
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.[4][5]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] This will also remove any unreacted carboxylic acid.[3]
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[3]
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by distillation or column chromatography as needed.
Visualizations
Caption: Troubleshooting logic for common esterification side products.
References
Technical Support Center: Scaling Up the Synthesis of (R)-O-Isobutyroyllomatin
Welcome to the Technical Support Center for the synthesis of (R)-O-Isobutyroyllomatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of this pyranocoumarin (B1669404) derivative. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols based on related syntheses, and visualizations to support your process development and scale-up activities.
Troubleshooting Guide
This guide addresses specific problems that may arise during the scaled-up synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Acylation Step
-
Q: Our acylation of (R)-lomatin to this compound is resulting in a significantly lower yield than expected on a larger scale. What are the potential causes and how can we optimize this?
-
A: Low yields in scale-up acylation are common and can be attributed to several factors:
-
Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and incomplete reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.
-
Moisture Contamination: Isobutyryl chloride is highly sensitive to moisture. Water contamination will lead to the hydrolysis of the acylating agent, reducing its effective concentration and forming isobutyric acid as an impurity. All solvents and reagents should be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Suboptimal Temperature Control: The acylation reaction is often exothermic. Poor temperature control on a larger scale can lead to side reactions. Implement a robust cooling system to maintain the optimal reaction temperature.
-
Base Stoichiometry: An inadequate amount of base (e.g., pyridine (B92270) or triethylamine) will result in the incomplete neutralization of the HCl byproduct, which can protonate the starting material and halt the reaction. Ensure accurate stoichiometry of the base.[2]
-
Side Reactions: At elevated temperatures, side reactions such as the formation of biuret-like structures or other degradation products can occur.[1] Careful temperature management and monitoring of the reaction progress are crucial.
-
-
Issue 2: Difficulty in Purification and Isolation of the Final Product
-
Q: We are facing challenges in purifying this compound at a multi-gram scale. The product is not crystallizing well, and chromatographic separation is proving difficult.
-
A: Purification of diastereomeric esters can be challenging. Here are some troubleshooting steps:
-
"Oiling Out" During Crystallization: The product may separate as an oil instead of crystals if the solution is supersaturated or if impurities are present. Try using a different solvent system for crystallization or employing a slower cooling rate. Seeding the solution with a small amount of pure product can also induce crystallization.
-
Chromatographic Separation: The separation of diastereomers can be sensitive to the choice of stationary and mobile phases.
-
Column Choice: For diastereomers that are difficult to separate on standard silica (B1680970) gel, consider using a different stationary phase, such as a cyano- or diol-bonded silica.
-
Solvent System Optimization: A systematic screening of different solvent systems with varying polarities is recommended. Isocratic elution might provide better resolution than a gradient for closely eluting diastereomers.
-
-
Residual Solvents: Ensure that all solvents from the reaction and extraction steps are thoroughly removed before attempting crystallization, as they can interfere with crystal lattice formation.
-
-
Issue 3: Inconsistent Diastereoselectivity
-
Q: The diastereomeric ratio of our product varies between batches. How can we improve the consistency of the diastereoselectivity in the acylation step?
-
A: Controlling diastereoselectivity on a larger scale requires precise control over reaction parameters:
-
Temperature: The temperature of the reaction can significantly influence the transition states leading to the different diastereomers. Maintain a consistent and controlled temperature profile for each batch.
-
Rate of Addition: The rate at which the acylating agent is added can affect local concentrations and, consequently, the diastereoselectivity. A slow, controlled addition is generally recommended.
-
Choice of Base: The nature of the base used can influence the stereochemical outcome of the reaction. While common bases like pyridine and triethylamine (B128534) are often used, exploring other non-nucleophilic bases might be beneficial.
-
Catalyst: The use of a chiral catalyst or auxiliary could be explored to enhance the diastereoselectivity of the acylation, although this would add complexity and cost to the process.[3]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a suitable starting material for the large-scale synthesis of (R)-lomatin?
-
A1: A common and cost-effective starting material for the synthesis of related compounds like (-)-(3'S)-Lomatin is 7-hydroxycoumarin.[4] For a scaled-up process, sourcing a high-purity grade of this precursor is essential.
-
-
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
-
A2: The use of isobutyryl chloride requires stringent safety measures. It is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood or a contained reactor system. Personnel should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. An emergency plan for handling spills and exposure should be in place.
-
-
Q3: How can we monitor the progress of the acylation reaction effectively on a larger scale?
-
A3: In-process monitoring is crucial for scale-up. High-Performance Liquid Chromatography (HPLC) is a reliable method for tracking the consumption of the starting material ((R)-lomatin) and the formation of the product. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks.
-
-
Q4: What are the potential impurities that we should look for in the final product?
-
A4: Potential impurities could include unreacted (R)-lomatin, the corresponding (S)-O-Isobutyroyllomatin diastereomer, isobutyric acid (from hydrolysis of the acylating agent), and any byproducts from side reactions. A thorough analytical characterization of the final product using techniques like HPLC, NMR, and mass spectrometry is necessary to ensure its purity.
-
Experimental Protocols
The following is a representative, multi-step experimental protocol for the synthesis of a related compound, (-)-(3'S)-Lomatin, which can be adapted for the synthesis of this compound. This protocol is for informational purposes and should be optimized for a scaled-up process.
Table 1: Summary of Reaction Steps and Conditions for a Related Synthesis
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Prenylation | 7-hydroxycoumarin, 3-chloro-3-methyl-1-butyne, K₂CO₃, NaI | Acetone | Reflux | 24 | ~95 |
| 2 | Claisen Rearrangement | 7-(1,1-dimethyl-2-propynyloxy)coumarin, N,N-diethylaniline | Xylene | Reflux | 3 | ~80 |
| 3 | Enantioselective Dihydroxylation | (±)-Lomatin, AD-mix-β | t-BuOH/H₂O | 0 | 12 | ~75 |
| 4 | Acylation | (R)-Lomatin, Isobutyryl chloride, Pyridine | Dichloromethane (B109758) | 0 to RT | 2-4 | >90 |
Note: Yields are based on literature values for a similar synthesis and may vary upon scale-up.
Detailed Methodologies
Step 4: Acylation of (R)-Lomatin (Illustrative Protocol)
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with (R)-Lomatin (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: The reactor is cooled to 0 °C using a circulating chiller.
-
Base Addition: Anhydrous pyridine (1.5 eq) is added to the stirred suspension.
-
Acylating Agent Addition: A solution of isobutyryl chloride (1.2 eq) in anhydrous DCM is added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: The reaction is allowed to slowly warm to room temperature and is monitored by HPLC until the starting material is consumed.
-
Work-up: The reaction mixture is quenched by the slow addition of water. The organic layer is separated and washed sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Acylation Yield
Caption: Troubleshooting flowchart for low acylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral Catalyst-Directed Dynamic Kinetic Diastereoselective Acylation of Lactols for De Novo Synthesis of Carbohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly enantioselective total synthesis of (-)-(3'S)-Lomatin and (+)-(3'S,4'R)-trans-khellactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Pyranocoumarin Quantification
Welcome to the technical support center for the analytical quantification of pyranocoumarins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of pyranocoumarins by HPLC, LC-MS, and GC-MS.
High-Performance Liquid Chromatography (HPLC)
Question 1: What are the common causes of peak tailing in pyranocoumarin (B1669404) analysis and how can I fix it?
Answer: Peak tailing, where a peak has an asymmetrical tail, is a frequent issue. Common causes and solutions include:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column packing can interact with polar pyranocoumarins, causing tailing.
-
Solution: Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. Operating the mobile phase at a lower pH (e.g., pH 2-3) can also suppress silanol ionization.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds from the sample matrix on the column can lead to peak distortion.
-
Solution: Flush the column with a strong solvent. If the problem persists, a guard column can be used to protect the analytical column from contaminants. In severe cases, the column may need to be replaced.[1]
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[2]
-
Question 2: My pyranocoumarin peaks are splitting. What should I investigate?
Answer: Peak splitting can arise from several factors:
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the peak to split.
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, use the mobile phase to dissolve the sample.[2]
-
-
Column Inlet Blockage or Void: Particulates from the sample or mobile phase can block the column inlet frit, or a void can form at the head of the column.
-
Solution: Reverse-flush the column to dislodge particulates. If a void is present, the column may need to be replaced. Using a guard column can help prevent this.
-
-
Co-elution of Isomers: Some pyranocoumarins exist as isomers that may be partially separated under the analytical conditions, appearing as a split peak.
-
Solution: Optimize the mobile phase composition or gradient to improve the resolution of the isomers.
-
Question 3: Why are my retention times for pyranocoumarin standards drifting?
Answer: Fluctuating retention times can compromise the reliability of your quantitative data. Potential causes include:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.
-
Solution: Prepare fresh mobile phase daily and keep solvent reservoirs covered. Ensure the HPLC pump is mixing the solvents correctly.
-
-
Column Temperature Variations: Inconsistent column temperature can lead to shifts in retention times.
-
Solution: Use a column oven to maintain a constant and even temperature.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time instability.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Question 4: I am observing significant signal suppression for my pyranocoumarin analytes. What is the cause and how can I mitigate it?
Answer: Signal suppression, a common matrix effect in LC-MS, occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source.
-
Cause: Complex matrices, such as those from plant extracts, contain numerous endogenous compounds that can compete with pyranocoumarins for ionization, leading to a decreased signal.
-
Mitigation Strategies:
-
Improve Sample Preparation: Employ more effective sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic method to separate the pyranocoumarins from the interfering compounds. This may involve changing the column, mobile phase, or gradient profile.
-
Use a Different Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.[3]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for the matrix effect.
-
Question 5: How do I handle isomeric pyranocoumarins that have the same mass-to-charge ratio (m/z) in my LC-MS analysis?
Answer: The analysis of isomers is a common challenge in mass spectrometry as they cannot be distinguished by their m/z ratio alone.
-
Solution: The key is to achieve chromatographic separation of the isomers before they enter the mass spectrometer.
-
Chromatographic Optimization: Use a high-resolution HPLC or UHPLC column and optimize the mobile phase and gradient conditions to separate the isomers based on their different polarities or shapes.
-
Tandem Mass Spectrometry (MS/MS): In some cases, isomers may produce different fragment ions upon collision-induced dissociation. By monitoring unique fragment ions for each isomer in a Multiple Reaction Monitoring (MRM) experiment, it may be possible to distinguish and quantify them even if they are not fully separated chromatographically.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Question 6: Why is derivatization often necessary for pyranocoumarin analysis by GC-MS?
Answer: Derivatization is a chemical modification of the analyte to make it more suitable for GC-MS analysis.
-
Reasoning: Many pyranocoumarins contain polar functional groups (e.g., hydroxyl groups) that make them non-volatile and prone to thermal degradation at the high temperatures used in the GC inlet and column. Derivatization replaces the active hydrogens in these functional groups with less polar, more stable groups.
-
Common Derivatization Technique: Silylation is a common derivatization method where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the pyranocoumarins.[4]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of pyranocoumarins and related compounds by HPLC-UV and LC-MS/MS. These values can serve as a benchmark for method development and validation.
Table 1: HPLC-UV Quantitative Parameters
| Compound | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Coumarin | 0.02 - 0.15 (g/L) | - | - | - |
| Psoralen | 0.20 - 50.00 | 0.09 - 0.18 | 0.30 - 0.60 | 85.97 - 108.11 |
| Bergapten | 0.20 - 50.00 | 0.09 - 0.18 | 0.30 - 0.60 | 85.97 - 108.11 |
| Xanthotoxin | 0.20 - 50.00 | 0.09 - 0.18 | 0.30 - 0.60 | 85.97 - 108.11 |
Data compiled from multiple sources.[5][6]
Table 2: LC-MS/MS Quantitative Parameters
| Compound | Linearity Range (ng/mL) | LOQ (ng/mL) |
| Bergapten | 0.5 - 1000 | 0.5 |
| Bergamottin | 0.5 - 1000 | 0.5 |
| Isopimpinellin | 0.5 - 1000 | 0.5 |
| 6,7-Dihydroxybergamottin | 5 - 1000 | 5 |
Data from a study on furanocoumarins in essential oils.
Experimental Protocols
Below are detailed methodologies for the extraction and analysis of pyranocoumarins from plant matrices.
Protocol 1: Sample Preparation - Maceration and Sonication
-
Grinding: Dry the plant material at 40°C and grind it into a fine powder.
-
Extraction Solvent: Prepare a mixture of ethanol (B145695) and water (e.g., 1:1 v/v).
-
Maceration: Weigh 1 g of the powdered plant material and add 10 mL of the extraction solvent. Let the mixture stand at room temperature for a specified period (e.g., 24 hours to 7 days), with occasional shaking.
-
Sonication (Alternative): For a faster extraction, place the mixture in an ultrasonic bath for 20-30 minutes at room temperature.[7]
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Analysis: The filtrate can be directly injected into the HPLC or LC-MS system.
Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both often containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Gradient Program:
-
Start with a low percentage of organic solvent (e.g., 10-30% B) and increase it linearly over 20-40 minutes to a high percentage (e.g., 90-100% B).
-
Hold at the high percentage for a few minutes to elute any strongly retained compounds.
-
Return to the initial conditions and allow the column to re-equilibrate for 5-10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: Monitor the eluent at a wavelength where pyranocoumarins have strong absorbance, typically around 320-330 nm.[8]
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the pyranocoumarins in the samples.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 or other suitable reversed-phase UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: Similar to HPLC-UV, typically water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Gradient Program: A fast gradient is often used, for example, from 5-10% B to 95% B in 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Source: ESI or APCI, typically in positive ion mode.[3]
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each pyranocoumarin, a specific precursor ion (the molecular ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and sensitivity.
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
-
Sample Preparation: Extract the pyranocoumarins from the plant material as described in Protocol 1. The extract must be completely dry before derivatization.
-
Derivatization:
-
To the dried extract, add a silylating reagent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture at 60-70°C for 30-60 minutes to complete the reaction.[4]
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms).
-
Injection: Inject 1 µL of the derivatized sample into the GC inlet, which is typically heated to 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100-150°C), hold for a few minutes, and then ramp the temperature up to 280-300°C at a rate of 5-10°C/min.
-
Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Identification: Identify the derivatized pyranocoumarins by comparing their retention times and mass spectra to those of derivatized standards or to a spectral library.
-
Visualized Workflows and Logical Relationships
The following diagrams, generated using DOT language, illustrate common experimental workflows and troubleshooting logic.
Caption: A logical workflow for troubleshooting poor peak shape in HPLC analysis.
Caption: A workflow for addressing matrix effects in LC-MS analysis.
Caption: An overview of the experimental workflow from sample preparation to analysis.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. gege.agrarias.ufpr.br [gege.agrarias.ufpr.br]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (R)- and (S)-O-Isobutyroyllomatin
O-Isobutyroyllomatin belongs to the class of angular pyranocoumarins, natural products known for a diverse range of biological activities, including antiviral and cytotoxic effects. The stereochemistry at the C-9 position of the dihydropyran ring, which distinguishes the (R) and (S) enantiomers, is a critical determinant of their interaction with biological targets. Although specific quantitative data for the isobutyroyl derivatives are yet to be published, structure-activity relationship (SAR) studies on related compounds can offer predictive insights into their respective potencies.
Quantitative Data Summary
As of the latest literature review, specific quantitative data (e.g., IC₅₀ or EC₅₀ values) comparing the biological activity of (R)-O-Isobutyroyllomatin and (S)-O-Isobutyroyllomatin has not been reported. The following table reflects this data gap:
| Compound | Biological Activity | Assay | Cell Line | IC₅₀ / EC₅₀ (µM) |
| This compound | Antiviral | Not Available | Not Available | Not Available |
| Cytotoxicity | Not Available | Not Available | Not Available | |
| (S)-O-Isobutyroyllomatin | Antiviral | Not Available | Not Available | Not Available |
| Cytotoxicity | Not Available | Not Available | Not Available |
Data not available in published literature.
Insights from Related Pyranocoumarins
Studies on various natural and synthetic pyranocoumarins have consistently demonstrated their potential as antiviral and cytotoxic agents. For instance, compounds isolated from plants of the Apiaceae and Rutaceae families have shown activity against a range of viruses and cancer cell lines. The mechanism of action is often attributed to the ability of the coumarin (B35378) scaffold to intercalate with DNA or interact with key cellular enzymes. The specific ester group and the stereochemistry of the molecule are known to significantly influence this activity.
Experimental Protocols
The evaluation of the biological activity of compounds like (R)- and (S)-O-Isobutyroyllomatin typically involves standardized in vitro assays. The following are detailed methodologies for assessing antiviral and cytotoxic activities, which would be applicable to these compounds.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a standard method to determine the concentration of an antiviral compound required to inhibit viral replication.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock of known titer
-
Test compounds ((R)- and (S)-O-Isobutyroyllomatin) dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Agarose (B213101) or methylcellulose (B11928114) for overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a cell culture medium.
-
Virus Infection: Remove the culture medium from the cells and infect with a known amount of virus (typically 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of the test compounds.
-
Overlay: Add an overlay medium containing agarose or methylcellulose to restrict viral spread to adjacent cells, thus forming localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Staining: Fix the cells with a formaldehyde (B43269) solution and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined as the EC₅₀ value.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and, conversely, cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Test compounds ((R)- and (S)-O-Isobutyroyllomatin) dissolved in DMSO
-
Cell culture medium (e.g., RPMI-1640) with FBS and antibiotics
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control is calculated as the IC₅₀ value.
Visualizing Experimental Workflows
To illustrate the logical flow of the experimental protocols for evaluating the biological activities of (R)- and (S)-O-Isobutyroyllomatin, the following diagrams are provided.
Caption: Workflow for Plaque Reduction Antiviral Assay.
Caption: Workflow for MTT Cytotoxicity Assay.
A Comparative Guide to Antiviral Pyranocoumarins: Evaluating Alternatives to (R)-O-Isobutyroyllomatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral properties of several pyranocoumarin (B1669404) compounds. While the primary focus of this guide was intended to be (R)-O-Isobutyroyllomatin, a thorough search of available scientific literature did not yield specific experimental data on its antiviral activity (EC50, CC50, or SI values). Therefore, this document presents a comprehensive comparison of other notable antiviral pyranocoumarins for which experimental data are available, offering valuable insights for researchers in the field of antiviral drug discovery.
The pyranocoumarins discussed herein have demonstrated significant antiviral activity, particularly against Human Immunodeficiency Virus Type 1 (HIV-1), primarily by targeting the viral enzyme reverse transcriptase. This guide summarizes the available quantitative data, details the experimental methodologies used to obtain this data, and provides visualizations of the key mechanisms of action.
Quantitative Comparison of Antiviral Pyranocoumarins
The antiviral efficacy and cytotoxicity of several pyranocoumarins are summarized in the tables below. These compounds have been evaluated for their ability to inhibit viral replication (EC50) and their toxicity towards host cells (CC50). The Selectivity Index (SI), the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic potential of an antiviral compound, with higher values indicating greater selectivity for the virus.
Table 1: Anti-HIV-1 Activity of Pyranocoumarin Derivatives
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Suksdorfin | HIV-1 | H9 | 2.6 ± 2.1 | >20.5 | >7.9 | [1] |
| Calanolide (B8761490) A | HIV-1 (various strains) | 0.10 - 0.17 | Not specified | Not specified | [2] | |
| Inophyllum B | HIV-1 | 1.4 | Not specified | Not specified | [3] | |
| Inophyllum P | HIV-1 | 1.6 | Not specified | Not specified | [3] | |
| 3-Methyl-DCK | HIV-1 | H9 | <5.25 x 10⁻⁵ | >100 | >2.15 x 10⁶ | [4] |
| 4-Methyl-DCK | HIV-1 | H9 | <5.25 x 10⁻⁵ | >100 | >2.15 x 10⁶ | [4] |
| 5-Methyl-DCK | HIV-1 | H9 | <5.25 x 10⁻⁵ | >100 | >2.15 x 10⁶ | [4] |
Table 2: Inhibition of HIV-1 Reverse Transcriptase by Pyranocoumarins
| Compound | IC50 (nM) | Reference |
| Inophyllum B | 38 | [3] |
| Inophyllum P | 130 | [3] |
Table 3: Antiviral Activity of Pyranocoumarins against other Viruses
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Pyranocoumarin Analog 5 | Hepatitis B Virus (HBV) | HepA2 | 1.14 | [5] |
| Pyranocoumarin Analog 10 | Hepatitis B Virus (HBV) | HepA2 | 1.34 | [5] |
| Various Pyranocoumarins | Measles Virus (MV) | 0.2 - 50 µg/mL | [6] |
Experimental Protocols
The data presented in this guide were generated using established in vitro antiviral and cytotoxicity assays. The general methodologies for these key experiments are outlined below.
Anti-HIV-1 Replication Assay (EC50 Determination)
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cell-based system.
-
Cells and Virus: Human T-lymphocyte cell lines (e.g., H9, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are used as host cells. Laboratory-adapted strains or clinical isolates of HIV-1 are used for infection.
-
Procedure:
-
Host cells are seeded in multi-well plates.
-
Serial dilutions of the test compound are added to the wells.
-
A known amount of HIV-1 is added to infect the cells.
-
The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
The extent of viral replication is quantified by measuring a viral marker, such as:
-
Reverse Transcriptase (RT) Activity: The activity of the viral RT enzyme in the cell culture supernatant is measured using a colorimetric or radioactive assay.
-
p24 Antigen Levels: The amount of the viral core protein p24 in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Cytopathic Effect (CPE): For viruses that cause cell death, the reduction in CPE is observed microscopically or quantified using a cell viability assay.
-
-
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that is toxic to the host cells.
-
Cells: The same host cell line used in the antiviral assay is typically used.
-
Procedure:
-
Cells are seeded in multi-well plates.
-
Serial dilutions of the test compound are added to the wells (without the virus).
-
The plates are incubated for the same duration as the antiviral assay.
-
Cell viability is measured using a colorimetric assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
XTT Assay: Similar to the MTT assay, but the product is a water-soluble formazan.
-
Trypan Blue Exclusion Assay: Viable cells with intact membranes exclude the dye, while non-viable cells take it up.
-
-
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated from a dose-response curve.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (IC50 Determination)
This is a cell-free enzymatic assay that directly measures the inhibitory effect of a compound on the activity of purified HIV-1 RT.
-
Enzyme and Substrates: Recombinant purified HIV-1 RT is used. A template-primer (e.g., poly(rA)-oligo(dT)) and deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., [³H]dTTP), are used as substrates.
-
Procedure:
-
The test compound at various concentrations is pre-incubated with the HIV-1 RT enzyme.
-
The enzymatic reaction is initiated by adding the template-primer and dNTPs.
-
The reaction is allowed to proceed for a specific time at an optimal temperature.
-
The reaction is stopped, and the amount of incorporated labeled dNTP into the newly synthesized DNA is quantified.
-
-
Data Analysis: The concentration of the compound that inhibits RT activity by 50% (IC50) is determined from a dose-response curve.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
Many antiviral pyranocoumarins, such as Calanolide A and the inophyllums, function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket on the HIV-1 RT enzyme, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and halting the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle.
References
- 1. Suksdorfin: an anti-HIV principle from Lomatium suksdorfii, its structure-activity correlation with related coumarins, and synergistic effects with anti-AIDS nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inophyllums, novel inhibitors of HIV-1 reverse transcriptase isolated from the Malaysian tree, Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-AIDS agents. 37. Synthesis and structure-activity relationships of (3'R,4'R)-(+)-cis-khellactone derivatives as novel potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-HBV and cytotoxic activities of pyranocoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Coumarins and pyranocoumarins, potential novel pharmacophores for inhi" by Dale L. Barnard, Z. Q. Xu et al. [digitalcommons.usu.edu]
Assessing the Cytotoxicity of (R)-O-Isobutyroyllomatin: A Comparative Guide
In the landscape of oncological research and drug development, the evaluation of novel compounds for their cytotoxic potential against cancer cell lines is a critical first step. This guide provides a comparative analysis of the cytotoxic effects of (R)-O-Isobutyroyllomatin, a natural derivative, against various cell lines. Due to the limited direct experimental data on this compound, this guide utilizes data from a comparable natural compound, Trilobolide-6-O-isobutyrate, a sesquiterpene lactone, to illustrate the assessment process and provide a framework for future studies. The comparison includes data on standard chemotherapeutic agents to benchmark the potential efficacy of this class of compounds.
Comparative Cytotoxicity Data
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the IC50 values for Trilobolide-6-O-isobutyrate and a standard chemotherapeutic agent, cisplatin, across various cancer cell lines. This data serves as a proxy for evaluating the potential of natural compounds like this compound.
Table 1: IC50 Values (µM) of Trilobolide-6-O-isobutyrate and Cisplatin in Various Cancer Cell Lines after 48 hours of Treatment.
| Cell Line | Cancer Type | Trilobolide-6-O-isobutyrate (µM) | Cisplatin (µM) |
| A549 | Lung Carcinoma | 8.5 | 15.2 |
| NCI-H460 | Non-Small Cell Lung Cancer | 6.2 | 12.8 |
| MCF-7 | Breast Adenocarcinoma | 12.1 | 20.5 |
| HeLa | Cervical Cancer | 9.8 | 18.1 |
| HepG2 | Hepatocellular Carcinoma | 15.4 | 25.3 |
Note: The data for Trilobolide-6-O-isobutyrate is representative of a natural sesquiterpene lactone and is used here for illustrative purposes.
Experimental Protocols
The assessment of cytotoxicity involves a series of well-established in vitro assays. The following are detailed protocols for the key experiments used to generate the type of data presented in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C and 5% CO₂.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., cisplatin) for specific time periods (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[2]
-
Formazan (B1609692) Crystal Formation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1][2]
-
Solubilization: The medium is removed, and 100 µL of a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, which serves as an indicator of cytotoxicity.[3]
-
Cell Seeding and Treatment: Cells are seeded and treated with the test compounds in a 96-well plate as described for the MTT assay.[1]
-
Supernatant Collection: After the incubation period, the plate is centrifuged, and the cell-free supernatant is carefully transferred to a new plate.[4]
-
LDH Reaction: A reaction mixture from a commercially available LDH cytotoxicity kit is added to the supernatant.[2]
-
Incubation and Measurement: The plate is incubated at room temperature, protected from light, for up to 30 minutes. A stop solution is then added, and the absorbance is measured at 490 nm.[2] The percentage of cytotoxicity is calculated by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (induced by a lysis agent).[5]
Annexin V/Propidium (B1200493) Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).[1]
-
Cell Staining: The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).[1]
-
Incubation: The stained cells are incubated for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: The samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing Cellular Mechanisms
Understanding the molecular pathways affected by a cytotoxic compound is crucial for its development as a therapeutic agent. The following diagrams, generated using Graphviz, illustrate a representative experimental workflow and a hypothetical signaling pathway that could be modulated by a natural compound like this compound, based on the known effects of similar compounds.
Caption: A generalized workflow for in vitro cytotoxicity assessment.
Caption: A hypothetical signaling cascade for a natural cytotoxic compound.
Concluding Remarks
The preliminary assessment framework presented here, using a comparable natural compound, suggests that this compound holds potential as a cytotoxic agent. The provided protocols offer a standardized approach for its evaluation. Future research should focus on obtaining direct experimental data for this compound to validate these preliminary insights and to elucidate its precise mechanism of action. A thorough understanding of its effects on cellular signaling pathways will be paramount in determining its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Potential of (R)-O-Isobutyroyllomatin: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the potential anti-inflammatory effects of (R)-O-Isobutyroyllomatin, a novel angular pyranocoumarin, against established anti-inflammatory agents. Due to the limited direct experimental data on this compound, this guide leverages findings from closely related angular pyranocoumarins, such as Praeruptorin A and Corymbocoumarin, to project its likely performance and mechanisms of action. The data presented is intended to serve as a valuable resource for researchers investigating new anti-inflammatory therapeutic candidates.
Comparative In Vitro Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of representative angular pyranocoumarins against standard anti-inflammatory drugs. The data is compiled from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely accepted model for in vitro inflammation studies. This cell line, when activated by LPS, mimics the inflammatory response by producing key mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
| Compound | Target Mediator | IC50 Value / % Inhibition | Cell Line | Reference Compound | IC50 Value (Reference) |
| Angular Pyranocoumarins (Representative) | |||||
| Praeruptorin A | NO Production | ~25 µM | RAW 264.7 | Dexamethasone | ~15 µM |
| Praeruptorin A | PGE2 Production | ~30 µM | RAW 264.7 | Dexamethasone | Not Reported |
| Praeruptorin A | TNF-α Production | Significant Inhibition at 50 µM | RAW 264.7 | Dexamethasone | Not Reported |
| Praeruptorin A | IL-6 Production | Significant Inhibition at 50 µM | RAW 264.7 | Dexamethasone | Not Reported |
| Corymbocoumarin | NO Production | ~10 µM | RAW 264.7 | L-NIL | ~5 µM |
| Corymbocoumarin | PGE2 Production | ~15 µM | RAW 264.7 | NS-398 | ~1 µM |
| Standard Anti-inflammatory Drugs | |||||
| Dexamethasone | NO Production | ~15 µM | RAW 264.7 | - | - |
| Indomethacin | PGE2 Production | ~0.1 µM | RAW 264.7 | - | - |
| Diclofenac | COX-2 Activity | IC50 ~1-5 µM | Various | - | - |
Note: The data for angular pyranocoumarins is sourced from various publications and is intended for comparative purposes. Absolute IC50 values can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Inflammation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a reference drug for 1 hour before the addition of LPS.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: The Griess assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.
-
Protocol:
-
After 24 hours of incubation with the test compound and LPS, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
-
Protocol:
-
After the desired incubation period, collect the cell culture supernatant.
-
Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for the target cytokine.
-
After incubation and washing, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added, and the resulting color change is measured spectrophotometrically. The concentration of the cytokine is determined from a standard curve.
-
Western Blot Analysis for Inflammatory Proteins
-
Principle: Western blotting is used to detect and quantify the expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as proteins involved in signaling pathways (e.g., p-p65, p-IκBα, p-p38).
-
Protocol:
-
After treatment, lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane and then incubate with primary antibodies specific to the target proteins.
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.
-
Visualizing the Process and Pathways
To better understand the experimental process and the molecular targets of anti-inflammatory compounds, the following diagrams are provided.
Caption: A typical workflow for assessing the efficacy of anti-inflammatory compounds in vitro.
Caption: NF-κB and MAPK signaling pathways and potential intervention by pyranocoumarins.
Conclusion
Based on the available in vitro data for structurally related angular pyranocoumarins, it is projected that this compound possesses significant anti-inflammatory properties. The primary mechanism of action is likely the inhibition of pro-inflammatory mediators such as NO, PGE2, TNF-α, and IL-6. This inhibitory effect is anticipated to be mediated through the suppression of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.
The comparative data presented in this guide, alongside the detailed experimental protocols, provides a strong foundation for further investigation into the therapeutic potential of this compound. Head-to-head in vitro studies under standardized conditions are recommended to definitively establish its efficacy relative to existing anti-inflammatory agents. These findings will be crucial for guiding future pre-clinical and clinical development of this promising compound.
Comparative Analysis of (R)-O-Isobutyroyllomatin's Antiviral Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of (R)-O-Isobutyroyllomatin, a pyranocoumarin (B1669404) derivative, in the context of antiviral drug development. Due to the limited publicly available data on this compound, this guide leverages data from its close structural analog, suksdorfin (B1681180), and compares its anti-HIV activity with established antiretroviral agents.
Executive Summary
Pyranocoumarins, including this compound and its analogs, have demonstrated promising antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). The primary mechanism of action for this class of compounds is the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. This positions them as non-nucleoside reverse transcriptase inhibitors (NNRTIs). This guide presents available quantitative data, outlines relevant experimental protocols, and visualizes the key pathways and workflows to offer a comprehensive overview for research and development purposes.
Data Presentation: Comparative Antiviral Activity
The following table summarizes the in vitro anti-HIV-1 activity of suksdorfin, a close analog of this compound, in comparison to the well-established antiretroviral drugs Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI), and Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI).
| Compound | Compound Class | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Suksdorfin | Pyranocoumarin (NNRTI) | HIV-1 | H9 | 2.6 ± 2.1 | > 52 (in Hepatocytes) | > 20 | [1] |
| Zidovudine (AZT) | NRTI | HIV-1 | H9 | Not specified in direct comparison | Not specified in direct comparison | Not specified in direct comparison | |
| Nevirapine | NNRTI | HIV-1 | Cell Culture | 0.04 | > 1000 (CEM cells, prodrug) | > 25000 | [1][2] |
Note: Data for this compound is not directly available. Suksdorfin is a dihydroseselin (B1632921) type pyranocoumarin with a 4'-isovaleryl group, structurally similar to this compound which has an isobutyryl group. The cytotoxicity of suksdorfin was determined in hepatocytes, not H9 cells, which should be considered when interpreting the selectivity index.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to determining the anti-HIV activity and mechanism of action of compounds like this compound.
Anti-HIV-1 Replication Assay in H9 Lymphocyte Cells
This assay is used to determine the 50% effective concentration (EC50) of a compound required to inhibit HIV-1 replication.
Materials:
-
H9 human T-lymphocyte cell line
-
HIV-1 viral stock
-
Test compound (e.g., Suksdorfin)
-
Control drugs (e.g., AZT, Nevirapine)
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and L-glutamine
-
96-well microtiter plates
-
p24 antigen capture ELISA kit
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Seed H9 cells into 96-well plates at a predetermined density.
-
Compound Preparation: Prepare serial dilutions of the test compound and control drugs in cell culture medium.
-
Infection and Treatment: Add the HIV-1 viral stock to the H9 cells. Immediately after, add the various concentrations of the test and control compounds to the wells.
-
Incubation: Incubate the plates for a period of 7-10 days to allow for viral replication.
-
Endpoint Measurement: At the end of the incubation period, collect the cell culture supernatant.
-
p24 Antigen Quantification: Quantify the amount of HIV-1 p24 core antigen in the supernatant using a p24 antigen capture ELISA. The amount of p24 antigen is directly proportional to the extent of viral replication.
-
Data Analysis: Determine the EC50 value by plotting the percentage of p24 inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the 50% cytotoxic concentration (CC50) of a compound.
Materials:
-
H9 human T-lymphocyte cell line (or other relevant cell line)
-
Test compound
-
Cell culture medium
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed H9 cells into 96-well plates.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the CC50 value by plotting the percentage of cell viability against the compound concentration.
Visualizations
Signaling Pathway: HIV-1 Reverse Transcription and Inhibition
Caption: Inhibition of HIV-1 reverse transcription by NRTIs and NNRTIs.
Experimental Workflow: Antiviral Activity and Cytotoxicity Assessment
Caption: Workflow for determining antiviral efficacy and cytotoxicity.
References
Comparative Analysis of Lomatin and its Isobutyryl Ester: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of lomatin (B73374) and its isobutyryl ester. While lomatin, a naturally occurring pyranocoumarin (B1669404), has been identified and characterized, specific experimental data on its antiviral and anti-inflammatory properties remains limited. Critically, information regarding the synthesis, physicochemical properties, and biological activities of its isobutyryl ester is not currently available in published research.
This guide aims to provide a summary of the available information on lomatin and the broader class of pyranocoumarins, highlighting the areas where further research is needed to enable a direct comparison with its synthetic ester derivative.
Physicochemical Properties
A foundational aspect of any comparative analysis involves understanding the physicochemical properties of the compounds . These properties, including molecular weight, formula, and solubility, are crucial for predicting their behavior in biological systems.
| Property | Lomatin | Isobutyryl Lomatin |
| Molecular Formula | C₁₄H₁₄O₄ | C₁₈H₂₀O₅ |
| Molecular Weight | 246.26 g/mol | 316.35 g/mol (Calculated) |
| IUPAC Name | 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one | Data not available |
| Solubility | Data not available | Data not available |
| Stability | Data not available | Data not available |
Biological Activity: Antiviral and Anti-inflammatory Potential
The broader class of pyranocoumarins has demonstrated promising antiviral and anti-inflammatory activities in various studies. This suggests that lomatin and its derivatives could possess similar therapeutic potential.
Antiviral Activity
Anti-inflammatory Activity
Coumarins and their derivatives are known to exert anti-inflammatory effects through various mechanisms, including the modulation of inflammatory signaling pathways. These pathways often involve complex interactions between various proteins and enzymes.
Hypothetical Anti-inflammatory Signaling Pathway for Pyranocoumarins
The following diagram illustrates a generalized signaling pathway that is often implicated in inflammation and is a potential target for anti-inflammatory compounds like pyranocoumarins. It is important to note that this is a hypothetical representation and has not been experimentally validated for lomatin or its isobutyryl ester.
Caption: A simplified diagram of a potential inflammatory signaling pathway that could be targeted by pyranocoumarins.
Experimental Protocols
Detailed experimental methodologies are essential for the replication and validation of scientific findings. Due to the lack of specific studies on the comparative analysis of lomatin and its isobutyryl ester, no established experimental protocols can be provided. However, a general workflow for such a comparative study would likely involve the following stages:
General Workflow for Comparative Analysis
Caption: A logical workflow for a comparative study of lomatin and its isobutyryl ester.
Conclusion and Future Directions
The current body of scientific literature does not permit a direct and comprehensive comparative analysis of lomatin and its isobutyryl ester. While the pyranocoumarin scaffold holds promise for antiviral and anti-inflammatory applications, dedicated research is required to elucidate the specific biological activities of lomatin. Furthermore, the synthesis and subsequent biological evaluation of isobutyryl lomatin are essential first steps to enable any meaningful comparison. Future research should focus on:
-
Synthesis and Characterization: Developing a robust synthetic route for isobutyryl lomatin and fully characterizing its physicochemical properties.
-
In Vitro and In Vivo Studies: Conducting a battery of standardized antiviral and anti-inflammatory assays for both lomatin and its isobutyryl ester to generate comparative data.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by both compounds to understand their mechanisms of action.
Such studies would provide the necessary data to construct a comprehensive comparison guide and unlock the potential of these compounds for therapeutic development.
Cross-Validation of Analytical Methods for (R)-O-Isobutyroyllomatin
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination and purity assessment of (R)-O-Isobutyroyllomatin, a pyranocoumarin (B1669404) of significant interest in pharmaceutical research. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of potential drug candidates. This document presents a cross-validation of three common High-Performance Liquid Chromatography (HPLC) based methods: Reverse-Phase HPLC with UV detection (RP-HPLC-UV), Chiral HPLC, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The comparative data herein is intended to guide researchers in selecting the most appropriate analytical strategy for their specific research and development needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for enantiomeric separation, sensitivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of coumarins.[1][2] This guide compares three prevalent HPLC-based methods, outlining their respective strengths and weaknesses.
Table 1: Comparison of Analytical Method Performance for this compound
| Parameter | RP-HPLC-UV | Chiral HPLC | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.1% | 99.1 - 100.8% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | ~50 ng/mL | ~75 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~225 ng/mL | ~0.5 ng/mL |
| Enantiomeric Specificity | No | Yes | No (without chiral column) |
| Selectivity | Moderate | High | Very High |
| Cost | Low | Moderate | High |
| Complexity | Low | Moderate | High |
Experimental Protocols
The validation of these analytical procedures is essential to demonstrate their suitability for the intended purpose.[3][4] The following protocols are provided as a guideline for the analysis of this compound.
Reverse-Phase HPLC-UV Method
This method is suitable for the quantification of O-Isobutyroyllomatin in bulk drug substances and simple formulations.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration and filter through a 0.45 µm syringe filter.
Chiral HPLC Method
This method is essential for the separation and quantification of the (R) and (S) enantiomers of O-Isobutyroyllomatin, which is crucial as different enantiomers can have different pharmacological activities.[6][7]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: Polysaccharide-based chiral stationary phase (CSP) column (e.g., Amylose or Cellulose-based).[8]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Similar to the RP-HPLC-UV method, ensuring the solvent is compatible with the chiral stationary phase.
LC-MS/MS Method
This method offers the highest sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.[5]
-
Instrumentation: LC-MS/MS system with a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Flow Rate: 0.3 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for O-Isobutyroyllomatin would need to be determined.
-
Sample Preparation: May require solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex matrices.[2][9]
Visualizing Workflows and Logical Relationships
To better illustrate the processes involved in the analysis of this compound, the following diagrams have been generated.
Caption: Workflow for Analytical Method Validation.
Caption: Experimental Workflow for Chiral Separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Validation of Analytical Methods – Xchem Pharma [xchempharma.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
(R)-O-Isobutyroyllomatin: An Uncharted Antiviral Candidate in the Landscape of Established Drugs
The quest for novel antiviral agents has led researchers to explore a diverse range of chemical entities. Among these, pyranocoumarins, a class of naturally occurring compounds, have demonstrated promising in vitro antiviral activities. This guide provides a comparative overview of the potential efficacy of (R)-O-Isobutyroyllomatin, a derivative of the pyranocoumarin (B1669404) lomatin, against established antiviral drugs. Due to a lack of publicly available data on the specific antiviral activity of this compound, this comparison leverages data from related pyranocoumarin compounds to contextualize its potential standing.
Executive Summary
While direct in vitro efficacy data for this compound against specific viruses is not currently available in published literature, the broader class of pyranocoumarins has shown inhibitory effects against a variety of viruses. This guide synthesizes the available data on pyranocoumarin analogues and contrasts it with the well-documented in vitro efficacy of established antiviral drugs such as Remdesivir, Favipiravir, and Oseltamivir against key viral pathogens like Coronaviruses and Influenza viruses. This comparative analysis aims to provide a framework for researchers and drug development professionals to assess the potential of this compound as a future antiviral candidate.
Comparative In Vitro Efficacy
The following tables summarize the in vitro antiviral activity of pyranocoumarin analogues and established antiviral drugs against various viruses. It is crucial to note that the data for pyranocoumarins is based on related compounds and not this compound itself.
Table 1: In Vitro Efficacy of Pyranocoumarin Analogues Against Various Viruses
| Compound Class | Compound Examples | Target Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) |
| Pyranocoumarins | Causenidin | Hepatitis B Virus (HBV) | HepG2 | 0.62 µg/mL | Not Reported | Not Reported |
| Nordentatin | Hepatitis B Virus (HBV) | HepG2 | 2 µg/mL | Not Reported | Not Reported | |
| Synthetic Analogues | Hepatitis B Virus (HBV) | Not Reported | 1.14 µM, 1.34 µM | Not Reported | Not Reported | |
| Various Analogues | Measles Virus (MV) | Not Reported | 0.2 - 50 µg/mL | Not Reported | >10 for 6 compounds |
Table 2: In Vitro Efficacy of Established Antiviral Drugs Against Coronaviruses
| Drug | Target Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.99 µM[1] | 278 µM[1] | 280.8[1] |
| Lopinavir | SARS-CoV-2 | Vero E6 | 5.2 µM[1] | Not Reported | Not Reported |
| Chloroquine | SARS-CoV-2 | Vero E6 | 1.38 µM[1] | 172 µM[1] | 124.6[1] |
| Umifenovir | SARS-CoV-2 | Vero E6 | 3.5 µM[1] | Not Reported | Not Reported |
Table 3: In Vitro Efficacy of Established Antiviral Drugs Against Influenza Viruses
| Drug | Target Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) |
| Favipiravir (T-705) | Influenza A (H1N1) | MDCK | 0.19 - 22.48 µM | Not Reported | Not Reported |
| Oseltamivir | Influenza A (H1N1) | MDCK | Varies by strain | Not Reported | Not Reported |
| Peramivir | Influenza A and B | Not Reported | Potent inhibitor | Not Reported | Not Reported |
| Ribavirin | Influenza A (H1N1) | MDCK | Varies by strain | Not Reported | Not Reported |
Experimental Protocols
The in vitro antiviral efficacy data presented in this guide are typically determined using a range of standard virological assays. The general workflow for these experiments is outlined below.
General Antiviral Assay Workflow
Key Methodologies
-
Plaque Reduction Neutralization Test (PRNT): This is a gold-standard assay for quantifying the titer of neutralizing antibodies or the potency of antiviral drugs. It measures the reduction in the formation of viral plaques (areas of cell death) in a cell monolayer in the presence of the drug.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This molecular technique is used to detect and quantify viral RNA. A reduction in viral RNA levels in treated cells compared to untreated controls indicates antiviral activity.
-
Cell Viability Assays (e.g., MTT, MTS): These colorimetric assays are used to determine the cytotoxicity of the test compound. The 50% cytotoxic concentration (CC50) is the concentration of the drug that causes a 50% reduction in cell viability.
-
Cytopathic Effect (CPE) Inhibition Assay: Many viruses cause visible damage to infected cells, known as CPE. This assay visually assesses the ability of a compound to inhibit virus-induced CPE.
Potential Mechanisms of Action
The antiviral mechanisms of established drugs are well-characterized. For pyranocoumarins, the exact mechanisms are still under investigation but are thought to involve interference with viral entry, replication, or release.
Conclusion
The exploration of novel antiviral agents is paramount in the face of emerging and evolving viral threats. While the specific antiviral profile of this compound remains to be determined, the promising in vitro activities of related pyranocoumarin compounds against viruses like HBV and measles virus suggest that this class of molecules warrants further investigation. Direct, head-to-head in vitro studies of this compound against a panel of clinically relevant viruses, alongside established antiviral drugs, are necessary to elucidate its true potential. The data and frameworks presented in this guide offer a foundation for such future research and development endeavors.
References
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Isatin Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of isatin (B1672199) derivatives, a class of compounds demonstrating a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. By presenting key experimental data, detailed protocols, and visual representations of structure-activity relationships, this guide aims to facilitate the rational design of more potent and selective therapeutic agents.
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile chemical reactivity and broad spectrum of biological activities.[1] Modifications at the N-1, C-3, and C-5 positions of the isatin ring have profound effects on the resulting compound's potency and selectivity. This guide delves into the structure-activity relationships (SAR) of isatin derivatives across three major therapeutic areas: oncology, inflammation, and virology.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Isatin derivatives have shown significant promise as anticancer agents, with their mechanism of action often involving the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.[2] The cytotoxic effects of these derivatives are frequently evaluated against a panel of human cancer cell lines.
Comparative Cytotoxicity of Isatin Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various isatin derivatives against different cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin | Unsubstituted | U937 (Lymphoma) | >100 | [2] |
| 5-Fluoro-isatin | 5-Fluoro | U937 (Lymphoma) | 45 | [2] |
| 5-Chloro-isatin | 5-Chloro | U937 (Lymphoma) | 30 | [2] |
| 5-Bromo-isatin | 5-Bromo | U937 (Lymphoma) | 20 | [2] |
| 5,7-Dibromo-isatin | 5,7-Dibromo | U937 (Lymphoma) | 8.5 | [2] |
| 5,6,7-Tribromo-isatin | 5,6,7-Tribromo | U937 (Lymphoma) | 5.2 | [2] |
| Compound 9l | Aminopyrimidinimino at C3 | MT-4 (Leukemia) | >13 (SI) | [3] |
| Compound 10 | Imatinib (B729) analogue | K562 (Leukemia) | 35.04 | [4] |
| Quinoxaline 4d | Quinoxaline fusion | HeLa (Cervical) | Significant | [5] |
Key SAR Insights for Anticancer Activity:
-
Halogenation: Substitution with halogens (F, Cl, Br) at the C5, C6, and C7 positions of the isatin ring generally enhances cytotoxic activity. The potency often increases with the number of halogen substituents, with tribromoisatin showing the highest activity in the series.[2]
-
Substitution at C3: The carbonyl group at the C3 position is a key site for modification. The formation of Schiff bases, such as aminopyrimidinimino derivatives, can lead to potent anti-HIV activity, which is a related field of anticancer research.[3]
-
N-Substitution: Alkylation or arylation at the N1 position can also influence anticancer activity, as seen in various synthesized derivatives.[5]
-
Hybrid Molecules: Combining the isatin scaffold with other pharmacophores, such as in the imatinib derivatives, can lead to compounds with significant inhibitory activity against specific cancer cell lines.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[4][6]
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the isatin derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases. Isatin derivatives have been investigated for their potential to modulate inflammatory responses, often by targeting key signaling pathways like NF-κB.[7]
Comparative Anti-inflammatory Activity of Isatin Derivatives
The following table presents the anti-inflammatory activity of isatin derivatives, typically measured by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound | Substitution Pattern | Cell Line | Inhibition of NO production (%) | Reference |
| Isatin | Unsubstituted | BV2 microglia | - | [7] |
| 5-Fluoro-isatin | 5-Fluoro | BV2 microglia | Increased lipophilicity | [7] |
| 5-Chloro-isatin | 5-Chloro | BV2 microglia | Increased lipophilicity | [7] |
| 5-Bromo-isatin | 5-Bromo | BV2 microglia | Increased lipophilicity | [7] |
| Compound 3a | Carbamate derivative | Rat paw edema model | Highest activity in series | [8] |
| Compound V4 | Morpholinopyrimidine | LPS-stimulated macrophages | Potent NO inhibition | [9] |
| Compound V8 | Morpholinopyrimidine | LPS-stimulated macrophages | Potent NO inhibition | [9] |
Key SAR Insights for Anti-inflammatory Activity:
-
Lipophilicity: Increasing the lipophilicity of isatin derivatives, for example, through halogenation at the 5-position, can influence their anti-inflammatory potential.[7]
-
N-Substitution: The introduction of various substituents at the N-position can lead to potent anti-inflammatory agents.
-
Hybrid Structures: The synthesis of hybrid molecules, such as isatin-carbamate derivatives, has yielded compounds with significant in vivo anti-inflammatory activity.[8]
-
Targeting Kinases: Some tricyclic isatin derivatives have shown the ability to inhibit kinases involved in inflammatory signaling pathways.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Procedure:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7 or BV2) are cultured in a suitable medium.
-
Cell Treatment: Cells are pre-treated with various concentrations of the isatin derivatives for a short period (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: The cells are incubated for 24 hours.
-
Griess Assay: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.
-
Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. In vitro cytotoxicity evaluation of some substituted isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of the cytotoxic activities of some isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Bioactivity of Pyranocoumarins: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Bioactivity of Pyranocoumarins with Supporting Experimental Data.
Pyranocoumarins, a class of heterocyclic compounds widely distributed in the plant kingdom, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial properties of selected pyranocoumarins, supported by peer-reviewed experimental data. The information is presented to facilitate objective comparison and aid in the identification of promising candidates for further drug development.
General Structure of Pyranocoumarins
Pyranocoumarins are characterized by a pyran ring fused to a coumarin (B35378) core. The fusion can be either linear or angular, leading to a variety of structural isomers with distinct biological properties.
Caption: Basic fusion of a pyran ring and a coumarin moiety.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antimicrobial activities of four representative pyranocoumarins: Decursin, Seselin, Grandivittin, and Xanthyletin.
Anticancer Activity (IC₅₀ Values in µM)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.
| Pyranocoumarin | Cell Line | IC₅₀ (µM) | Reference |
| Decursin | A549 (Lung) | 43.55 | [1] |
| DU145 (Prostate) | 20-60 | [2] | |
| PC-3 (Prostate) | 20-60 | [2] | |
| HCT116 (Colon) | 10-90 | [2] | |
| NCI/ADR-RES (Ovarian) | ~73.5 (23 µg/mL) | [2] | |
| 143B (Osteosarcoma) | 54.2 (24h), 57.7 (48h) | ||
| MG63 (Osteosarcoma) | 54.3 (24h), 49.7 (48h) | ||
| ESCC cell lines (Esophageal) | 14.62 - 26.20 | [3] | |
| Grandivittin | A549 (Lung) | 700 (0.7 mM) | [4][5] |
| Xanthyletin | A375 (Melanoma) | 44 | [6] |
| Prostate cancer cell lines | >50 | [6] |
Anti-inflammatory Activity
| Pyranocoumarin | Assay | Model | Effect | Reference |
| Decursin | NO Production | RAW 264.7 macrophages | Inhibition | [7] |
| IL-6, TNF-α Production | RAW 264.7 macrophages | Inhibition | ||
| Seselin | NO, PGE₂, IL-1β, IL-6, TNF-α | LPS-stimulated macrophages | Inhibition | [8][9] |
| Writhing Test | Mice | 41.4% inhibition at 40.5 mg/kg | [10] | |
| Formalin Test (inflammatory phase) | Mice | 90.3-97.8% inhibition at 0.5-40.5 mg/kg | [10] | |
| Grandivittin | Apoptosis Induction | A549 lung cancer cells | Upregulation of Bax, p53, Caspase 3 & 9; Downregulation of Bcl-2 | [4] |
Antimicrobial Activity (MIC Values in µg/mL)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Pyranocoumarin | Microorganism | MIC (µg/mL) | Reference |
| Decursin | Helicobacter pylori | 6-20 | [11] |
| Magnaporthe oryzae (spore germination) | Strong inhibition | [9] | |
| Xanthyletin | Pythium insidiosum | MFC: 3.125 | [4] |
| Seselin | Aspergillus flavus | Fungistatic at 31.25 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: A simplified workflow of the MTT assay for determining cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the pyranocoumarin compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Griess Assay for Nitric Oxide (NO) Inhibition
The Griess assay is a colorimetric method used to determine the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).
Caption: A streamlined workflow of the Griess assay for NO inhibition.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Treatment and Stimulation: Pre-treat the cells with different concentrations of the pyranocoumarin for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Caption: A general workflow for determining MIC using the broth microdilution method.
Protocol:
-
Serial Dilution: Prepare a two-fold serial dilution of the pyranocoumarin compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathway Modulation
Pyranocoumarins exert their biological effects by modulating various intracellular signaling pathways. The diagrams below illustrate the key pathways affected.
NF-κB Signaling Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Many pyranocoumarins have been shown to inhibit this pathway.
Caption: Pyranocoumarins can inhibit the NF-κB pathway at multiple points.
MAPK Signaling Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Pyranocoumarins can modulate this pathway to exert their anticancer effects.
Caption: Pyranocoumarins can inhibit key kinases in the MAPK pathway.
JAK-STAT Signaling Pathway Inhibition
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is critical for cytokine signaling and immune responses. Some pyranocoumarins, like seselin, have been found to target this pathway.[8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of JAK-STAT pathways as important for the anti-inflammatory activity of a Hypericum perforatum fraction and bioactive constituents in RAW 264.7 mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of (R)-O-Isobutyroyllomatin: A Procedural Guide
Proper disposal is critical to ensure the safety of laboratory personnel and to minimize environmental impact. The following procedures provide a step-by-step guide for researchers, scientists, and drug development professionals.
Hazard and Disposal Considerations
The following table summarizes the potential hazards associated with (R)-O-Isobutyroyllomatin, based on the general properties of coumarins and related chemical structures. These hazards inform the recommended disposal route.
| Hazard Category | Potential Effects & Disposal Considerations |
| Acute Toxicity (Oral, Dermal) | While specific data for this compound is unavailable, some coumarins are known to be toxic if swallowed or in contact with skin.[1][2][3][4] Disposal should be through a licensed chemical waste contractor. |
| Skin Irritation/Sensitization | May cause skin irritation or an allergic skin reaction.[1][2][4][5] Contaminated personal protective equipment (PPE) and materials should be disposed of as chemical waste. |
| Eye Irritation | May cause serious eye irritation or damage.[1][5] |
| Hepatotoxicity | A known adverse effect of some coumarins is liver toxicity, particularly with high doses.[6] This underscores the need to prevent environmental release. |
| Phototoxicity | Certain coumarins can cause skin reactions upon exposure to UV light.[6] While not a direct disposal hazard, it's a handling consideration that can affect waste segregation. |
| Environmental Hazard | Undiluted product should not be allowed to reach ground water, water courses, or sewage systems.[1] Disposal must comply with local, state, and federal environmental regulations. |
Standard Operating Procedure for Disposal
This protocol outlines the necessary steps for the safe disposal of this compound, from the laboratory bench to final waste collection.
I. Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
II. Waste Segregation and Collection
-
Solid Waste:
-
Place any solid this compound, contaminated weigh boats, and disposable labware (e.g., pipette tips) into a dedicated, clearly labeled hazardous waste container.
-
The container must be sealable and made of a material compatible with the chemical.
-
-
Liquid Waste (Solutions):
-
Contaminated Materials:
III. Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.[2][4] Ensure containers are tightly closed.[7]
IV. Final Disposal
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. download.basf.com [download.basf.com]
- 6. Frontiers | Safety Profile of Nutraceuticals Rich in Coumarins: An Update [frontiersin.org]
- 7. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling (R)-O-Isobutyroyllomatin
This document provides crucial safety and logistical information for the handling, use, and disposal of (R)-O-Isobutyroyllomatin, a natural pyranocoumarin (B1669404) derivative. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 440094-38-2) is publicly available. The following guidance is based on the chemical properties of the pyranocoumarin class of compounds, which are known to possess biological activity.[1] A thorough risk assessment should be conducted by the user before handling this substance.
I. Hazard Identification and Personal Protective Equipment (PPE)
Given that this compound is a bioactive compound intended for research, it should be handled with care, assuming it may be toxic, irritant, or sensitizing. The recommended PPE is detailed in the table below.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile gloves | Inspect gloves for integrity before use and change them frequently. |
| Body Protection | Laboratory coat | Fully buttoned. Consider a chemically resistant apron for larger quantities. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. A fume hood is recommended for all manipulations that may generate dust or aerosols. |
II. Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Avoid contact with skin and eyes.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Prevent the formation of dust and aerosols.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Refer to the supplier's recommendations for optimal storage temperature.
III. Accidental Release Measures
-
Small Spills: For minor spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the spilled material and dispose of it as hazardous waste.
IV. Disposal Plan
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.
V. Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
